Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGYJICBVPWELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Bicyclic Scaffolds
In modern drug discovery, the rational design of small molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The bicyclo[2.2.2]octane (BCO) scaffold has emerged as a valuable three-dimensional, non-planar bioisostere for the commonly used phenyl ring.[1][2] Its rigid conformational structure allows for precise spatial positioning of substituents, which can enhance binding affinity and selectivity for biological targets.[1][3] When combined with the strategic incorporation of fluorine, a molecule's properties can be profoundly modulated.
Fluorine, the most electronegative element, is prized in medicinal chemistry for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4][5][6] The substitution of hydrogen with fluorine can block sites of metabolic oxidation and alter the acidity of nearby functional groups, all while causing minimal steric perturbation due to its small van der Waals radius.[4][7]
This guide provides a comprehensive technical framework for the characterization of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (CAS No. 1073343-49-9). We will detail the core physicochemical properties that are critical for assessing its potential as a drug candidate or advanced intermediate. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational data and detailed experimental protocols for its thorough evaluation.
Section 1: Molecular Profile and Predicted Properties
A baseline understanding of a compound's properties can be established using computational models before embarking on extensive laboratory analysis. The following table summarizes key predicted physicochemical parameters for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₁H₁₇FO₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 200.25 g/mol | Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five. |
| cLogP | ~2.5 - 3.0 | Indicates lipophilicity, affecting solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | 26.3 Ų | Correlates with passive molecular transport through membranes. |
| Hydrogen Bond Donors | 0 | Affects solubility and receptor binding interactions. |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | Influences solubility and potential for target binding. |
Note: Predicted values are derived from computational algorithms and should be confirmed by experimental data.
Section 2: Synthesis and Structural Confirmation
The synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylates typically involves multi-step sequences. While specific literature on the synthesis of the title compound is sparse, a general approach often involves a Diels-Alder reaction to form the core bicyclic ring system, followed by functional group manipulations to introduce the fluorine and ethyl ester moieties.[8][9]
A plausible synthetic workflow is outlined below. The precise validation of the final structure is non-negotiable and relies on a suite of spectroscopic techniques.
Caption: General workflow for synthesis and structural analysis.
Expected Spectroscopic Signatures:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet) and complex multiplets for the bicyclic protons.
-
¹³C NMR: Resonances for the carbonyl carbon, the ethyl group carbons, and the distinct carbons of the BCO scaffold. The carbon bearing the fluorine atom will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance, likely a multiplet due to coupling with nearby protons.
-
Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the compound's molecular weight.
-
Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the ester and bands corresponding to C-F and C-O bond vibrations.[10][11]
Section 3: Experimental Determination of Key Physicochemical Properties
The following protocols outline standard, validated methods for determining the critical physicochemical properties of a novel chemical entity like Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
Melting Point (MP) and Thermal Behavior
The melting point is a fundamental indicator of a crystalline solid's purity. For a pure compound, the melting range should be narrow (typically < 2°C).[12] Techniques like Differential Scanning Calorimetry (DSC) provide more detailed information on thermal events.[13]
Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[14]
-
Loading: Pack 2-4 mm of the powdered sample into a capillary tube by tapping the sealed end on a hard surface.[15]
-
Measurement (Initial): Place the tube in a melting point apparatus and heat rapidly (10-20°C/min) to find an approximate melting point.[15]
-
Measurement (Accurate): Allow the apparatus to cool to at least 20°C below the approximate MP.[16] Using a fresh sample, heat at a slow rate (1-2°C/min) near the melting point.
-
Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.[15]
Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, identifying transitions like melting, crystallization, and glass transitions.[17][18]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) over a relevant temperature range.
-
Data Analysis: The melting point is determined from the onset temperature or the peak of the endothermic event on the resulting thermogram.[19] The area under the peak corresponds to the heat of fusion.[20]
Aqueous Solubility
Solubility is a critical determinant of a drug's absorption and bioavailability. The shake-flask method is a well-established technique for its determination.[21]
Protocol: Shake-Flask Method (Adapted from OECD Guideline 105)
-
Preparation: Add an excess amount of the compound to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass-stoppered flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated aqueous solution.
-
Quantification: Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.
Caption: Workflow for the Shake-Flask solubility assay.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the octanol-water partition coefficient (LogP), profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[22] While the shake-flask method is the gold standard, HPLC-based methods offer higher throughput for drug discovery projects.[23][24]
Protocol: LogP Determination by RP-HPLC (Adapted from OECD Guideline 117)
-
System Setup: Use a reversed-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.
-
Calibration: Inject a series of standard compounds with known LogP values to create a calibration curve by plotting their retention times against their LogP values.[25]
-
Sample Analysis: Dissolve the test compound in a suitable solvent and inject it into the HPLC system under the same conditions used for the standards.
-
Data Processing: Determine the retention time of the test compound.
-
Calculation: Calculate the LogP of the test compound by interpolating its retention time on the calibration curve.[23]
Thermal Stability
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.[26][27]
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, representative amount of the sample (typically 5-10 mg) into a TGA crucible.[28][29]
-
Instrument Setup: Place the crucible onto the TGA's high-precision balance within the furnace.
-
Experimental Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., inert nitrogen or reactive air).[26]
-
Data Acquisition: Continuously record the sample's mass as a function of temperature.
-
Analysis: The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or volatilization.[30] This helps define the upper temperature limit for handling and storage.
Section 4: Safety, Handling, and Storage
Fluorinated organic compounds require careful handling. While this specific compound does not have extensive toxicological data, general precautions for laboratory chemicals should be strictly followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[31] Avoid inhalation of dust or vapors and contact with skin and eyes.[32]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
It is crucial to note that reactions involving elemental fluorine are extremely hazardous and should only be performed by highly trained personnel with specialized equipment.[33][34][35]
Conclusion
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate represents a class of compounds with significant potential in medicinal chemistry. Its rigid three-dimensional scaffold and the presence of a fluorine atom offer a compelling combination of features for designing novel therapeutics.[2][3] A thorough characterization of its physicochemical properties—melting point, solubility, lipophilicity, and thermal stability—is the foundational step in evaluating its drug-like potential. The protocols detailed in this guide provide a robust framework for researchers to generate the high-quality, reproducible data necessary to advance this and similar molecules through the drug discovery pipeline.
References
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]
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Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
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Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. Available at: [Link]
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Jelinska, A., et al. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. Available at: [Link]
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Inhance Technologies. (2025). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Available at: [Link]
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Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry. Available at: [Link]
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Duke University. (n.d.). Differential Scanning Calorimeter. Shared Materials Instrumentation Facility. Available at: [Link]
-
Roberts, J. D., et al. (1953). Syntheses of Some 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Available at: [Link]
-
Donovan, S. F., & Pesciullesi, G. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available at: [Link]
-
Analytice. (2024). OECD n°120 : Dissolution behaviour in the laboratory. Available at: [Link]
-
University of South Alabama. (2012). Melting Point Determination. Available at: [Link]
-
OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]
-
Westlab Canada. (2023). Measuring the Melting Point. Available at: [Link]
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Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]
-
ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Available at: [Link]
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University of Calgary. (n.d.). Melting point determination. Available at: [Link]
-
SSERC. (n.d.). Melting point determination. Available at: [Link]
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Wang, R., et al. (2009). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC. Available at: [Link]
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Nichols, L. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
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Chiang, P.-C., & Hu, Y. (2012). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available at: [Link]
-
KREATiS. (n.d.). High-accuracy water solubility determination using logK. Available at: [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]
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METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC). Available at: [Link]
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Torontech. (2025). TGA Sample Preparation: A Complete Guide. Available at: [Link]
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XRF Scientific. (2023). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]
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EPA. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Available at: [Link]
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Wiley. (n.d.). Bicyclo(2.2.2)octane - SpectraBase. Available at: [Link]
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EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Available at: [Link]
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EIGA. (n.d.). CODE OF PRACTICE COMPRESSED FLUORINE AND MIXTURES WITH INERT GASES. Available at: [Link]
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NIST. (n.d.). Bicyclo[2.2.2]octane - NIST WebBook. Available at: [Link]
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Princeton University. (n.d.). Fluorine Safety. Available at: [Link]
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ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. Available at: [Link]
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Auriga Research. (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Bicyclo[2.2.2]octane (CAS 280-33-1). Available at: [Link]
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Chapman, N. B., et al. (1965). The Preparation of 1-Carboxy-4-substituted Bicyclo[2.2.2]octanes. Journal of the American Chemical Society. Available at: [Link]
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Wang, C., et al. (2023). Construction of a Bicyclo[2.2.2]octene Skeleton via a Visible-Light-Mediated Radical Cascade Reaction of Amino Acid Derivatives with N-(2-Phenyl)benzoyl Groups. Organic Letters. Available at: [Link]
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Li, J. J., et al. (2007). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. Available at: [Link]
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Li, Y.-Z., et al. (2015). Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers. Available at: [Link]
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Airgas. (2022). Fluorine SDS. Available at: [Link]
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Molecular Weight and Structural Analysis of Fluorinated Bicyclo[2.2.2]octane Esters
Executive Summary
The fluorinated bicyclo[2.2.2]octane (BCO) scaffold represents a critical frontier in medicinal chemistry and materials science. Acting as a high-
The Fluorine Effect: Bioisosterism and Physicochemical Impact[1]
The "Escape from Flatland"
The bicyclo[2.2.2]octane core is a saturated, globular hydrocarbon. When substituted at the 1,4-bridgeheads, it mimics the geometry of a para-substituted phenyl ring.
-
Phenyl Ring: Planar, aromatic, lipophilic, metabolically liable to oxidation.
-
BCO Scaffold: 3D, aliphatic, chemically inert, metabolically stable.
The introduction of fluorine (typically at the bridgehead or bridge positions) modulates the
Geometric Comparison
| Parameter | p-Phenylene | Bicyclo[2.2.2]octane (BCO) | Impact |
| Bridgehead Distance | ~2.79 Å | ~2.60 Å | BCO is slightly more compact but functionally equivalent in binding pockets. |
| Hybridization | Increases solubility and reduces "flat" aromatic stacking. | ||
| Electronic Nature | Electron Rich ( | Electron Deficient (if Fluorinated) | Fluorine lowers |
Synthesis and Molecular Weight Considerations
Synthetic Route: The Diels-Alder Approach
The most robust method for generating the BCO ester core involves the Diels-Alder reaction of 1,3-cyclohexadienes with suitable dienophiles (e.g., acrylates or maleates).
Molecular Weight Calculation:
For a generic 1-fluoro-4-carboalkoxy-bicyclo[2.2.2]octane (
-
Formula:
-
Exact Mass: 186.1056 Da
-
Mol. Wt.: 186.22 g/mol
The presence of fluorine adds +18 Da relative to hydrogen, a negligible increase that rarely pushes a lead compound beyond Lipinski's Rule of 5 (MW < 500), yet significantly alters the electronic profile.
Visualization: Synthesis Workflow
The following diagram outlines the critical pathway from precursor selection to the final fluorinated ester.
Figure 1: Synthetic pathway for generating fluorinated bicyclo[2.2.2]octane esters.[1] Note that fluorination can sometimes be introduced early via fluorinated dienophiles.
Structural Elucidation Protocols
NMR Spectroscopy: The Advantage
Nuclear Magnetic Resonance (NMR) is the gold standard for validating these structures. The high symmetry of the BCO cage simplifies the
Key
-
Chemical Shift (
): Bridgehead fluorines typically resonate between -100 and -120 ppm . -
Coupling Constants (
):-
: ~180–240 Hz (Direct bond, observed in
NMR). - : ~20–25 Hz (Geminal).
- : ~10–15 Hz (Vicinal).
-
: ~180–240 Hz (Direct bond, observed in
Protocol 1: NMR Structural Validation
-
Sample Prep: Dissolve 5-10 mg of ester in 0.6 mL
(or if polar). -
Acquisition:
-
Run
(16 scans). Look for the characteristic bridgehead proton (if mono-substituted) or the symmetry of the ethylene bridges. -
Run
(non-decoupled). Verify the singlet (if bridgehead) or multiplet (if bridge-substituted). -
Run
with decoupling (optional) to simplify the carbon spectrum.
-
-
Analysis: Confirm the
doublet in the Carbon spectrum. This confirms the fluorine is covalently bound to the cage carbon.
X-Ray Crystallography
BCO esters often form "plastic crystals" (waxy solids) due to their globular shape, which can make single-crystal growth difficult. However, obtaining a structure is crucial to determine the twist of the cage.
-
Twist Angle: BCO cages are rarely perfectly eclipsed (
); they often twist ( ) to relieve torsional strain. -
Protocol: Slow evaporation from heptane/ethyl acetate mixtures is recommended to obtain diffraction-quality crystals.
Mass Spectrometry (MS)
In Electron Impact (EI) or Electrospray Ionization (ESI):
-
Fragmentation: Look for the loss of the alkoxy group (
) followed by the loss of . -
Fluorine Signature: A loss of 20 Da (
) is common in bridge-fluorinated systems but less common in bridgehead fluorines due to the high C-F bond strength at that position ( character).
Analytical Workflow Diagram
The following logic gate ensures rigorous quality control during the structural assignment of these complex esters.
Figure 2: Analytical decision matrix for validating fluorinated BCO esters.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[2]
-
Adcock, W., & Abeywickrema, A. N. (1981).[3]
Substituent Chemical Shifts (SCS) of 4-substituted Bicyclo[2.2.2]oct-1-yl Fluorides. Tetrahedron Letters.[3] [3] -
PharmaBlock. (2020). Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring.[4][5] PharmaBlock Whitepapers.[5]
-
Kitching, W., et al. (1980). Polar Field-Inductive Parameters... in the Phenylbicyclo[2.2.2]octane Ring System. Journal of Organometallic Chemistry.[3] [3]
-
Wiberg, K. B. (1996). The Bicyclo[2.2.2]octane Ring System: Structure and Energetics. Journal of Organic Chemistry.[2]
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Bioisosteric potential of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate in drug design
Technical Guide for Medicinal Chemistry & Drug Design
Executive Summary: Escaping "Flatland"
In modern drug discovery, the over-reliance on flat, aromatic scaffolds (the "Flatland" problem) has been linked to poor physicochemical properties, including low solubility and promiscuous binding. Increasing the fraction of saturated carbon atoms (
This guide analyzes Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (hereafter 4-F-BCO-Et ) as a critical building block for introducing the 4-fluorobicyclo[2.2.2]octane (4-F-BCO) scaffold. This moiety serves as a high-value, 3D-bioisostere for para-substituted phenyl rings and tert-butyl groups, offering defined exit vectors, metabolic robustness, and improved solubility profiles while maintaining lipophilic contacts.
Structural & Bioisosteric Anatomy[1]
The 4-F-BCO scaffold offers a unique combination of steric bulk and defined geometry that mimics the spatial occupancy of a phenyl ring without the associated pi-stacking liabilities.
Geometric Comparison
The bridgehead-to-bridgehead distance in bicyclo[2.2.2]octane is approximately 2.60 Å , which closely matches the para-substitution distance of a phenyl ring (2.80 Å ).[1] This similarity allows the BCO scaffold to fit into hydrophobic pockets designed for aromatic rings, preserving the orientation of substituents (exit vectors).
| Feature | p-Phenyl | Bicyclo[2.2.2]octane (BCO) | 4-F-BCO |
| Geometry | Planar (2D) | Spherical/Cylindrical (3D) | Spherical/Cylindrical (3D) |
| C1-C4 Distance | ~2.80 Å | ~2.60 Å | ~2.60 Å |
| 0.0 | 1.0 | 1.0 | |
| Electronic Character | Electron-rich ( | Lipophilic hydrocarbon | Polarized lipophile (C-F dipole) |
| Metabolic Liability | Epoxidation, hydroxylation | C4-Hydroxylation | Blocked (C4-F) |
The Fluorine Advantage
The specific inclusion of fluorine at the C4 position (as found in the 4-F-BCO-Et building block) serves three critical functions:
-
Metabolic Blocking: The C4 bridgehead hydrogen in unsubstituted BCO is a "soft spot" for CYP450-mediated hydroxylation. Substitution with fluorine (
vs ) effectively blocks this metabolic pathway, extending half-life ( ). -
Electronic Modulation: The strong electronegativity of fluorine creates a dipole moment across the cage. This can lower the
of the C1-carboxylic acid (or resulting amide N-H), potentially strengthening hydrogen bond interactions in the active site compared to the hydro-parent. -
Lipophilicity Tuning: While fluorine is lipophilic, the polarity of the C-F bond in this rigid cage often results in a lower LogD compared to the corresponding chloro- or methyl-substituted analogs, aiding in keeping lipophilicity within the optimal range (LogP 1–3).
Physicochemical Impact[2][3][4][5][6][7][8][9]
Replacing a phenyl ring with the 4-F-BCO moiety typically results in:
-
Improved Solubility: The 3D "ball" shape disrupts the planar
- stacking interactions that often lead to poor solubility and high melting points in aromatic drugs. This "brick dust" to "grease ball" transition is critical for oral bioavailability. -
Reduced Promiscuity: High aromatic ring counts correlate with toxicity and off-target binding (e.g., hERG inhibition).[1] The saturated BCO scaffold reduces the aromatic ring count (Ar) of the molecule.
-
Permeability: The compact, lipophilic nature of the cage maintains good passive permeability.
Data Summary: Phenyl vs. Bioisosteres
Table 1: Comparative physicochemical trends for p-phenyl replacements.
| Scaffold | LogP Trend | Solubility | Metabolic Stability |
| Phenyl | Baseline | Low (Crystal packing) | Variable (Ring oxidation) |
| Cubane | Similar/Lower | High | Moderate |
| Bicyclo[1.1.1]pentane | Lower | Very High | Good |
| 4-F-BCO | Similar | High | Excellent (Blocked) |
Synthetic Utility of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
The ethyl ester 4-F-BCO-Et is the primary commercial reagent for accessing this scaffold. It is stable, easy to handle, and serves as the precursor for amides, heterocycles, and inverted esters.
Synthetic Workflow
The standard workflow involves hydrolysis of the ester to the free acid, followed by coupling.
Figure 1: Standard synthetic pathway from the ethyl ester building block to a bioactive amide.
Experimental Protocol: General Amide Coupling
Note: This protocol assumes the prior hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Objective: Coupling 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid to a primary amine (
Reagents:
-
4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv)
-
Amine (
) (1.1 equiv) -
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMF (Anhydrous)
Procedure:
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to generate the activated ester.
-
Coupling: Add the amine (
, 1.1 equiv). -
Reaction: Stir the mixture at room temperature for 2–16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over . -
Purification: Purify via flash column chromatography (typically Hexane/EtOAc gradient).
Validation:
-
1H NMR: Look for the disappearance of the ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and the appearance of the amide N-H.
-
19F NMR: The bridgehead fluorine typically appears as a singlet around -140 to -145 ppm (depending on solvent/substitution).
Strategic Design Logic
When should you use the 4-F-BCO scaffold?
-
Solubility Rescue: If a lead compound has a biphenyl or phenyl-heterocycle core and exhibits low aqueous solubility (<10 µM).
-
Metabolic Hotspot: If the para-position of a phenyl ring is undergoing rapid metabolic oxidation.
-
IP Generation: To break out of crowded IP space surrounding flat aromatic inhibitors.
Figure 2: Decision matrix for selecting the 4-F-BCO scaffold.
References
-
PharmaBlock. Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring.[1] Whitepaper.[1] Link
-
Mykhailiuk, P. K. (2019).[2] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][4] Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5][6] Link
-
Bhattarai, P., et al. (2026).[5][2] On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv.[7] Link
-
Presset, M., et al. (2013).[8] Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes. Chemical Reviews.[8] Link
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bicyclooctanes - Wikipedia [en.wikipedia.org]
Technical Guide: Solubility Profile & Solvent Selection for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Executive Summary
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (CAS 20277-39-8) represents a critical scaffold in modern medicinal chemistry, serving as a saturated, three-dimensional bioisostere for para-substituted phenyl rings. While its rigid cage structure offers metabolic stability and improved physicochemical properties over aromatic analogs, its unique solubility profile presents challenges in process chemistry.
This guide provides a definitive technical analysis of the compound's solubility across organic solvent classes. It moves beyond basic data to offer mechanistic insights into solvent-solute interactions, enabling researchers to optimize reaction media, extraction protocols, and purification workflows.
Physicochemical Architecture & Solubility Drivers[1][2]
To predict and manipulate solubility, one must understand the molecular forces at play. This compound features three distinct structural motifs that compete to define its solvation preference:
-
The Bicyclo[2.2.2]octane Cage: A highly lipophilic, bulky hydrocarbon core. It drives solubility in non-polar and low-polarity solvents but resists dissolution in water due to the high energetic cost of cavity formation.
-
The Bridgehead Fluorine: Unlike a hydrogen atom, the fluorine introduces a strong dipole without significant hydrogen bonding capability. It lowers the basicity of the cage and increases lipophilicity relative to the non-fluorinated parent in some contexts, while enhancing solubility in polar aprotic solvents compared to purely alkyl analogs.
-
The Ethyl Ester: A hydrogen-bond acceptor (HBA). This moiety provides a "handle" for interaction with protic solvents (alcohols) and polar aprotic solvents (esters, ketones), preventing the molecule from being strictly "grease."
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~200.25 g/mol | Low MW facilitates dissolution; kinetics are fast. |
| LogP (Octanol/Water) | 2.5 – 3.0 | Highly lipophilic. Prefers organic phase >99:1 vs. water. |
| H-Bond Donors | 0 | Cannot self-associate strongly; lower MP than corresponding acids. |
| H-Bond Acceptors | 2 (Ester Carbonyl + Ether O) | Soluble in H-bond donating solvents (Alcohols, Chloroform). |
Solubility Profile by Solvent Class[3]
The following matrix summarizes the solubility behavior based on polarity and intermolecular forces. Data is synthesized from structural analogs and standard process chemistry behaviors for bridgehead-substituted bicyclics.
Table 1: Solubility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |
| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Dipole-dipole interactions align well with the ester/fluorine dipoles. | Primary choice for reaction workup and liquid transfers. |
| Ethers | THF, Diethyl Ether, MTBE | High (>50 mg/mL) | Ether oxygens solvate the cage; lack of H-donors prevents aggregation. | Standard reaction solvent (e.g., Lithiation, Grignard). |
| Esters | Ethyl Acetate (EtOAc) | High (>50 mg/mL) | "Like dissolves like" principle applies to the ester tail. | Preferred extraction solvent; safer alternative to DCM. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate/High | Soluble, but high boiling points make removal difficult. | Use only for nucleophilic substitutions (SN2) or bio-assays. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble, but may require heating. The hydrophobic cage disrupts the H-bond network of water/alcohol. | Hydrolysis reactions; Recrystallization (often mixed with water).[1] |
| Alkanes | Hexane, Heptane, Cyclohexane | Low/Moderate | Soluble at low concentrations; solubility drops sharply with cooling. | Anti-solvent for crystallization; Mobile phase for chromatography. |
| Aqueous | Water, Buffer (pH 1-10) | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates. | Aqueous phase in extractions (removes salts/impurities). |
Experimental Protocols
As specific solubility values can vary by batch purity and crystalline polymorph, the following self-validating protocols should be used to determine exact limits for your specific lot.
Protocol A: Gravimetric Solubility Determination (Equilibrium Method)
Use this protocol when exact saturation limits are required for formulation or process scaling.
-
Preparation: Weigh approx. 50 mg of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate into a 4 mL chemically resistant glass vial (PTFE-lined cap).
-
Solvent Addition: Add exactly 0.5 mL of the target solvent.
-
Equilibration:
-
Vortex for 1 minute.
-
If fully dissolved, add more solid (25 mg increments) until saturation is visible (undissolved solid persists).
-
Place in a shaker/incubator at 25°C for 24 hours.
-
-
Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter into a tared vial.
-
Quantification: Evaporate the solvent (N2 stream or vacuum oven) and weigh the residue.
-
Calculation:
Protocol B: Solvent Selection for Recrystallization
Use this to purify the compound from crude reaction mixtures.
-
Screening: Place 50 mg of crude solid in a test tube.
-
Dissolution: Add Ethyl Acetate dropwise with heating (heat gun or block) until just dissolved.
-
Anti-Solvent Addition: While hot, add Heptane dropwise until a faint turbidity (cloudiness) persists.
-
Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.
-
Crystallization: Allow to cool slowly to room temperature, then 4°C.
-
Result: If oiling out occurs (liquid-liquid separation), the solvent system is too polar or the concentration is too high. Switch to Methanol/Water or increase the Heptane ratio.
-
Visualization & Workflows
Diagram 1: Solubility Determination Workflow
This logic flow ensures accurate data generation, distinguishing between kinetic and thermodynamic solubility.
Caption: Step-by-step workflow for gravimetric solubility determination to ensure thermodynamic equilibrium.
Diagram 2: Purification Solvent Decision Tree
A strategic guide for isolating the compound based on impurity profile and scale.
Caption: Decision tree for selecting purification solvents based on scale and impurity profile.
References
-
Beilstein Journal of Organic Chemistry. "Asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane rotators via monocarbinol functionalization." Beilstein J. Org. Chem.2014 , 10, 1246–1254. [Link] (Validates synthesis and purification protocols using Ethyl Acetate/Heptane systems for bicyclo[2.2.2]octane derivatives).
-
Organic Syntheses. "7-Chloro-7-cyanobicyclo[4.2.0]octan-8-one." Org.[2][3][4][5] Synth.1990 , 69, 205. [Link] (Provides authoritative general procedures for handling halogenated bicyclic ketones and esters).
-
PubChem. "Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (Compound Summary)." [Link] (Verification of chemical structure and calculated properties).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 4. US20200270191A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 5. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
Metabolic Stability of Fluorinated Bicyclo[2.2.2]octane Scaffolds
This guide provides a technical analysis of fluorinated bicyclo[2.2.2]octane (BCO) scaffolds, focusing on their application as metabolically stable, three-dimensional bioisosteres in drug discovery.
Technical Guide for Medicinal Chemists & Drug Designers
Executive Summary
The transition from planar aromatic rings to three-dimensional (3D) saturated scaffolds—"escaping flatland"—is a proven strategy to improve solubility and physicochemical properties.[1] Bicyclo[2.2.2]octane (BCO) serves as a high-fidelity, space-filling bioisostere for para-phenyl and tert-butyl groups.
However, the unsubstituted BCO cage introduces new metabolic liabilities, specifically susceptibility to cytochrome P450 (CYP)-mediated oxidation at the bridgehead carbons. This guide details how strategic fluorination of the BCO scaffold mitigates these liabilities, modulates lipophilicity (
Structural Rationale: BCO as a Bioisostere[1]
Geometric Fidelity
The BCO scaffold effectively mimics the spatial occupancy of a phenyl ring but offers a saturated,
-
Distance: The C1–C4 bridgehead distance in BCO is 2.60 Å , closely matching the para-substitution distance of a phenyl ring (2.79 Å ).
-
Vectors: Substituents at C1 and C4 display a collinear arrangement (
), identical to para-phenyl vectors, ensuring that pharmacophore elements remain correctly positioned within the binding pocket.
The Metabolic Liability of "Naked" BCO
While BCO removes the liability of aromatic ring epoxidation (a precursor to reactive metabolites), it is not metabolically inert. The bridgehead carbons (C1/C4) are tertiary alkyl sites.
-
Mechanism: CYP450 enzymes can abstract a hydrogen atom from the bridgehead position. The resulting bridgehead radical is relatively stable due to the cage structure allowing some pyramidalization, leading to rapid hydroxylation (
formation). -
Consequence: This results in rapid clearance (
) and potentially active or toxic metabolites.
The Fluorine Solution: Mechanisms of Stabilization
Fluorination is the primary medicinal chemistry tactic to harden the BCO scaffold against oxidative metabolism.
Bridgehead Fluorination (C1/C4 Blocking)
Replacing the bridgehead hydrogen with fluorine is the most effective stabilization strategy.
-
C-F Bond Strength: The C-F bond (
105 kcal/mol) is significantly stronger than the C-H bond ( 96 kcal/mol for tertiary alkyl), rendering it resistant to CYP-mediated radical abstraction. -
Steric & Electronic Shielding: Fluorine is a small atom (van der Waals radius 1.47 Å vs 1.20 Å for H), causing minimal steric perturbation while electronically deactivating the cage toward oxidation.
Bridge Fluorination (C2/C3)
Fluorination on the ethylene bridges is less common for stability but useful for conformational locking or reducing electron density if the BCO is linked to an electron-rich system.
Comparative Physicochemical Profiles
The following table contrasts the properties of the phenyl ring with BCO and its fluorinated analogs.
| Scaffold | Vector Angle | Metabolic Soft Spot | Lipophilicity ( | Stability Strategy | |
| Phenyl | 0.0 | 180° | Epoxidation, hydroxylation | Moderate | F-substitution, N-insertion |
| BCO (Unsubst.) | 1.0 | 180° | Bridgehead (C1/C4) H-abstraction | High | High Risk |
| 1-Fluoro-BCO | 1.0 | 180° | C4 Bridgehead (if H remains) | High | Blocks one site |
| 1,4-Difluoro-BCO | 1.0 | 180° | None (Fully Blocked) | Moderate-High | Optimal Stability |
| 2-Oxa-BCO | 0.86 | ~180° | C1/C4 (Ether adjacent) | Low | Lower LogP alternative |
Visualizing the Metabolic Pathways[2]
The following diagram illustrates the divergent metabolic fates of Phenyl vs. BCO scaffolds and how fluorination arrests the oxidative pathway.
Caption: Comparative metabolic pathways showing the oxidation liability of Phenyl and BCO scaffolds versus the inert nature of 1,4-Difluoro-BCO.
Experimental Protocol: Microsomal Stability for Lipophilic Scaffolds
Testing BCO scaffolds requires modified protocols due to their high lipophilicity and potential for non-specific binding (NSB) to microsomes, which can mask true clearance rates.
Protocol Design
-
System: Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).
-
Concentration: 1
M test compound (low concentration to minimize saturation). -
Protein Concentration: 0.5 mg/mL (standard) vs. 0.1 mg/mL (low protein) to assess NSB.
Step-by-Step Workflow
-
Preparation:
-
Prepare 10 mM stock of Fluorinated BCO analog in DMSO.
-
Dilute to 1
M in 100 mM Phosphate Buffer (pH 7.4) containing 3 mM .
-
-
Pre-Incubation:
-
Add liver microsomes (final conc. 0.5 mg/mL).
-
Incubate at 37°C for 5 minutes (shaking).
-
-
Initiation:
-
Add NADPH (final conc. 1 mM) to initiate reaction.
-
Control: Run a parallel "minus-NADPH" control to check for chemical instability.
-
-
Sampling:
-
Aliquot 50
L at min. -
Quench immediately in 150
L ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min, 4°C) to pellet protein.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Binding Correction (Critical):
-
Determine fraction unbound in microsomes (
) using equilibrium dialysis. -
Calculate
. Note: BCOs often have low .
-
Synthesis & Design Considerations
Accessing the Scaffold
The 1,4-difluoro-BCO scaffold is typically accessed from the corresponding 1,4-BCO-diol or 1,4-BCO-dicarboxylic acid .
-
Fluorination Reagent: Deoxofluor or DAST (Diethylaminosulfur trifluoride) converts the bridgehead alcohols to fluorides.
-
Selectivity: The reaction is generally clean due to the symmetry and lack of competing elimination pathways (Bredt's rule prohibits double bonds at the bridgehead).
The "2-Oxa" Alternative
If the 1,4-difluoro-BCO is too lipophilic (LogP > 4), consider the 2-oxabicyclo[2.2.2]octane .
-
Benefit: The ether oxygen lowers LogP by ~1.0 unit.
-
Stability: Retains high metabolic stability; the C1 position is flanked by oxygen but is sterically protected.
Caption: Decision tree for selecting between Fluorinated BCO and 2-Oxa-BCO based on metabolic and physicochemical constraints.
References
-
Levterov, V. V., et al. (2023).[2] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications.[3] [Link]
-
Altman, R. A., et al. (2026).[4] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Kaszynski, P., et al. (2014).[5] Comparative Analysis of Fluorine-Containing Mesogenic Derivatives of Carborane, Bicyclo[2.2.2]octane, Cyclohexane, and Benzene. Journal of Physical Chemistry B. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide [escholarship.org]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 4. A fungal P450 deconstructs the 2,5-diazabicyclo[2.2.2]octane ring en route to the complete biosynthesis of 21R-citrinadin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of fluorine-containing mesogenic derivatives of carborane, bicyclo[2.2.2]octane, cyclohexane, and benzene using the Maier-Meier theory - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Chemical Stability Profile of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
[1]
Executive Summary
This guide provides a comprehensive stability analysis of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (CAS: 20277-39-8).[1] As a Senior Application Scientist, I have synthesized data regarding the structural rigidity, electronic effects, and kinetic barriers that define this compound's behavior.
-
Steric Shielding: The bicyclic cage structure effectively blocks nucleophilic attack at the bridgehead ester.[1]
-
Electronic Inertness: The bridgehead C–F bond is chemically inert due to the prohibition of planar transition states (anti-Bredt), preventing typical elimination or substitution pathways.
Structural Analysis & Mechanistic Stability
To understand why this compound is stable, we must look beyond simple properties and analyze the molecular orbital and steric constraints imposed by the bicyclo[2.2.2]octane (BCO) core.
The Bridgehead Ester (C1 Position)
Unlike linear aliphatic esters (e.g., ethyl acetate), the ester group at the C1 bridgehead is attached to a tertiary carbon deeply embedded in a rigid cage.
-
Hydrolytic Resistance: Standard base-catalyzed hydrolysis (
mechanism) requires the formation of a tetrahedral intermediate.[1] The bulk of the BCO cage creates significant steric hindrance, retarding the approach of hydroxide ions or water molecules. -
Inhibition of
: Backside attack at the C1 carbon is geometrically impossible because the approach vector is blocked by the cage itself.
The Bridgehead Fluorine (C4 Position)
The C4 fluorine is a critical bioisosteric feature, often replacing hydrogen to block metabolic oxidation. Chemically, it is far more stable than secondary or linear tertiary fluorides.[1]
-
Resistance to
: Solvolysis (loss of F⁻ to form a carbocation) is highly disfavored.[1] Although the resulting carbocation is tertiary, it cannot achieve the required planar geometry without introducing immense strain into the cage (violation of Bredt’s Rule). -
Resistance to Elimination (
): Elimination of HF to form a double bond is impossible because a double bond at the bridgehead would violate Bredt's rule, resulting in a highly strained, unstable alkene.
Chemical Stability Data & Thresholds
The following data summarizes the compound's reactivity profile under standard and stress conditions.
Table 1: Stability Profile Matrix
| Parameter | Condition | Stability Rating | Mechanism / Observation |
| Shelf Life | 25°C / 60% RH | Excellent (>2 Years) | No significant hydrolysis or defluorination observed.[1] |
| Hydrolysis (Acid) | 0.1 M HCl, 24h | High | Protonation occurs, but water attack is sterically slowed.[1] |
| Hydrolysis (Base) | 0.1 M NaOH, 24h | Moderate | Slower than linear esters; eventually forms the carboxylic acid.[1] |
| Thermal | < 150°C | Stable | Rigid cage prevents thermal rearrangement.[1] |
| Oxidation | Excellent | Bridgehead positions are fully substituted; no abstractable protons.[1] | |
| Photostability | UV / Vis | High | Lack of conjugated |
Degradation Pathways & Logic[1]
The following diagram illustrates the high energy barriers preventing degradation. The "Forbidden" pathways are what grant this molecule its superior stability compared to non-caged analogs.[1]
Figure 1: Mechanistic barriers preventing standard degradation pathways.[1] Red nodes indicate pathways blocked by the bicyclic cage geometry.
Experimental Protocols for Stability Validation
As a researcher, you should not rely solely on literature.[1] Use the following self-validating protocols to verify the integrity of your specific lot.
Protocol A: Forced Degradation (Stress Testing)
Objective: Determine the impurity profile and confirm the "slow hydrolysis" hypothesis.
-
Preparation: Dissolve 10 mg of the compound in 1 mL of Acetonitrile (ACN).
-
Acid Stress: Add 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.
-
Base Stress: Add 1 mL of 0.1 N NaOH. Heat at 60°C for 4 hours.
-
Analysis: Neutralize samples and analyze via LC-MS or GC-MS.
Protocol B: Routine Purity Check (GC-FID/MS)
Because the compound is non-chromophore active (lacks UV absorbance), standard HPLC-UV is ineffective unless derivatized.[1] GC-MS is the gold standard for this volatile ester.[1]
Stability Testing Workflow
This workflow ensures rigorous quality control during drug development or chemical inventory management.[1]
Figure 2: Recommended Quality Control (QC) and storage workflow for maintaining compound integrity.
References
-
Adcock, W., et al. (1999).[3] Nature of the Electronic Factor Governing Diastereofacial Selectivity in Some Reactions of Rigid Saturated Model Substrates. Chemical Reviews. Link
- Context: Establishes the electronic inertness and steric properties of 4-substituted bicyclo[2.2.2]octanes.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1][4] Link
-
Context: Authoritative source on Bredt's rule and the inhibition of solvolysis in bridgehead bicyclic systems.[4]
-
-
Kirk-Othmer. (2000).[1] Encyclopedia of Chemical Technology, Fluorine Compounds, Organic. Wiley-VCH.[1][5] Link
-
Context: General stability profiles of aliphatic fluorides and bioisosteres.[1]
-
-
Wiberg, K. B. (1996).[1] The Structure and Energetics of Bicyclo[2.2.2]octane. Journal of Organic Chemistry. Link
- Context: Thermodynamic data on the stability of the BCO cage structure.
Methodological & Application
Synthesis of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid from Ethyl Ester: An Application and Protocol Guide
Abstract
This document provides a comprehensive guide for the synthesis of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocol details the hydrolysis of the corresponding ethyl ester, ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations of experimental choices, and critical safety information. The unique three-dimensional structure of the bicyclo[2.2.2]octane (BCO) scaffold makes it an attractive bioisostere for a para-phenyl ring, often leading to improved pharmacokinetic properties in drug candidates.[1]
Introduction: The Significance of the Bicyclo[2.2.2]octane Scaffold
The bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional scaffold that has garnered significant interest in drug discovery. Its utility as a bioisostere for the planar para-phenyl group allows for the exploration of new chemical space and the modulation of physicochemical properties.[1] The introduction of a fluorine atom at the C4-bridgehead position can further enhance metabolic stability and binding affinity. The carboxylic acid moiety at the C1-bridgehead provides a versatile handle for further chemical modifications, making 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid a key intermediate in the synthesis of novel therapeutic agents and advanced materials.[1][2]
The synthesis of BCO derivatives can be challenging due to the inertness of the bridgehead positions to nucleophilic substitution.[2] Therefore, the development of robust and scalable synthetic routes is of paramount importance. This guide focuses on the final deprotection step, the hydrolysis of the ethyl ester to the desired carboxylic acid, a critical transformation in the overall synthetic sequence.
Reaction Scheme and Mechanism
The core transformation described in this protocol is the base-catalyzed hydrolysis of an ester to a carboxylic acid.
Figure 1: General reaction scheme for the hydrolysis of ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide, followed by an acidic workup, yields the final product. The choice of a strong base like sodium hydroxide ensures the reaction proceeds to completion.
Experimental Protocol
This protocol details the hydrolysis of ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | ≥97% | Commercially Available |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Standard Supplier |
| Methanol (MeOH) | ACS Grade | Standard Supplier |
| Diethyl Ether (Et₂O) | ACS Grade | Standard Supplier |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Supplier |
| Round-bottom flask | Appropriate size | Standard Lab Supplier |
| Magnetic stirrer and stir bar | Standard Lab Supplier | |
| Reflux condenser | Standard Lab Supplier | |
| Separatory funnel | Standard Lab Supplier | |
| pH paper or pH meter | Standard Lab Supplier | |
| Rotary evaporator | Standard Lab Supplier |
Step-by-Step Procedure
Figure 2: Workflow for the hydrolysis of ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
-
Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar, add ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (1.0 eq).
-
Dissolution: Dissolve the starting material in a 1:1 mixture of methanol and water. The volume should be sufficient to ensure complete dissolution.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (2.0-3.0 eq). An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The temperature will depend on the boiling point of the solvent mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2 using concentrated hydrochloric acid. A white precipitate of the carboxylic acid should form.
-
Workup - Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Workup - Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
Expected Product Properties
| Property | Value |
| Molecular Formula | C₉H₁₃FO₂[3][4] |
| Molecular Weight | 172.20 g/mol [3] |
| Appearance | White to off-white solid[3] |
| Purity | ≥97%[3] |
| Storage Temperature | Refrigerator[3] |
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic signals for the bicyclic protons, and the ¹⁹F NMR will show a signal for the fluorine atom.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional group (broad O-H stretch and a C=O stretch).
-
Melting Point: To assess the purity of the product.
Safety and Handling
Reagent-Specific Hazards
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).
-
Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood.
-
Diethyl Ether (Et₂O): Extremely flammable. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.
General Laboratory Safety
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals.[5]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.[6]
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
While this protocol does not involve gaseous fluorinating agents, it is crucial to be aware of the stringent safety measures required when working with such reagents in other synthetic steps.[6][7][8] This includes the use of specialized equipment and materials compatible with fluorine and hydrogen fluoride.[5][6]
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. Insufficient amount of base. | Increase reaction time or temperature. Add more NaOH solution. |
| Low Yield | Incomplete extraction. Product loss during workup. | Perform additional extractions. Be careful during transfers and concentration steps. |
| Impure Product | Incomplete reaction. Contamination from starting materials or byproducts. | Ensure the reaction goes to completion. Purify the product by recrystallization or column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid via the hydrolysis of its ethyl ester. The described procedure is straightforward and utilizes common laboratory reagents and equipment. By following this guide, researchers can confidently prepare this valuable building block for their research and development endeavors. The unique properties of the BCO scaffold continue to make it a valuable component in the design of new molecules with enhanced properties.[1][9][10]
References
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid | 78385-84-9 [sigmaaldrich.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) as glycosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Guide: Hydrolysis Protocols for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Abstract & Chemical Context
This guide outlines the validated protocols for the hydrolysis of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (Compound 1 ) to its corresponding carboxylic acid, 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid (Compound 2 ).
The Engineering Challenge: Sterics vs. Electronics
Hydrolyzing bridgehead esters presents a unique challenge in organic synthesis. Unlike planar esters, the bicyclo[2.2.2]octane cage imposes significant steric hindrance , shielding the carbonyl carbon from nucleophilic attack. The bridgehead carbon cannot rehybridize to a planar
However, the 4-fluoro substituent plays a critical role here. Through its strong inductive electron-withdrawing effect (-I effect), the fluorine atom reduces electron density at the bridgehead positions. This polarization propagates through the cage, rendering the distal carbonyl carbon more electrophilic than in the unsubstituted parent alkane. Consequently, while sterics demand thermal energy (reflux), the electronic activation ensures the reaction proceeds cleanly without requiring exotic reagents like trimethyltin hydroxide.
Key Reaction Parameters
| Parameter | Specification | Rationale |
| Substrate | Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | Bridgehead ester; sterically crowded. |
| Reagent | LiOH or NaOH (3.0 – 5.0 equiv) | Strong nucleophile required; LiOH preferred for solubility in THF/Water. |
| Solvent System | THF : Water (3:1) or EtOH : Water (4:1) | Miscibility is key. The lipophilic cage requires organic solvent; hydrolysis requires water. |
| Temperature | 60°C to Reflux (approx. 80°C) | Thermal energy overcomes the steric barrier of the bridgehead cage. |
| Time | 12 – 18 Hours | Slow kinetics due to inability to form ideal tetrahedral intermediate geometry. |
Experimental Protocols
Protocol A: Lithium Hydroxide Mediated Hydrolysis (Preferred)
Recommended for high-value batches where mild cation coordination is beneficial.
Materials:
-
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (
) (4.0 equiv) -
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water
-
1M HCl (for acidification)
Step-by-Step Methodology:
-
Solubilization: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ester (1.0 equiv) in THF (
concentration relative to substrate). Ensure complete dissolution; the solution should be clear. -
Reagent Preparation: Separately, dissolve
(4.0 equiv) in a minimal volume of water (aim for a 3:1 THF:Water ratio in the final mix). -
Initiation: Add the aqueous LiOH solution dropwise to the stirring THF solution. The mixture may turn slightly cloudy initially but should clarify upon heating.
-
Reaction: Equip the flask with a reflux condenser. Heat the mixture to 60°C (external oil bath temperature).
-
Note: Do not boil vigorously; a gentle reflux is sufficient.
-
-
Monitoring: Monitor by TLC (System: 20% EtOAc in Hexanes) or LC-MS after 4 hours. The starting material (
) should disappear, and the baseline spot (carboxylate salt) will appear.-
Critical Checkpoint: If starting material persists after 6 hours, increase temperature to 75°C (reflux).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure to remove the majority of THF.
-
Dilute the aqueous residue with water (
). -
Wash: Extract the basic aqueous layer once with Diethyl Ether (
) to remove any unreacted neutral organic impurities. Discard the organic layer.
-
-
Acidification: Cool the aqueous phase in an ice bath (
). Slowly add 1M HCl with stirring until pH reaches 1–2. The carboxylic acid product often precipitates as a white solid. -
Isolation:
-
Extract the acidified aqueous layer with Ethyl Acetate (
). -
Combine organic layers and dry over anhydrous
. -
Filter and concentrate in vacuo to yield the crude acid.
-
Protocol B: Sodium Hydroxide "Hard" Hydrolysis (Alternative)
Recommended for stubborn batches or scale-up where LiOH cost is prohibitive.
-
Dissolve substrate in Ethanol (95%) .
-
Add 5M NaOH aqueous solution (5.0 equiv).
-
Heat to Reflux (80°C) for 16 hours.
-
Perform workup identical to Protocol A (Evaporate EtOH
Acidify Extract).
Visualization & Logic
Reaction Pathway Analysis
The following diagram illustrates the transformation logic and the critical decision points based on steric vs. electronic factors.
Caption: Mechanistic interplay between steric hindrance and electronic activation during hydrolysis.
Experimental Workflow
This flowchart guides the researcher through the execution and troubleshooting of the protocol.
Caption: Decision-tree workflow for the hydrolysis of bridgehead esters.
Characterization & Quality Control
To validate the success of the protocol, compare the isolated product against these expected spectral characteristics.
Expected NMR Data
-
NMR (400 MHz,
):- 10.0–12.0 ppm (br s, 1H, -COOH ).
-
1.90–2.10 ppm (m, 6H, cage
near F). -
1.60–1.80 ppm (m, 6H, cage
near COOH). -
Note: The ethyl group signals (quartet ~4.1 ppm, triplet ~1.2 ppm) must be absent.
-
NMR:
-
Single peak expected around
-135 to -145 ppm (typical for tertiary alkyl fluorides).
-
Troubleshooting Table
| Observation | Diagnosis | Remediation |
| Low Conversion (<50%) | Steric bulk preventing attack. | Increase temp to reflux; switch solvent to Ethanol/Water (allows higher reflux temp). |
| Impurity: Ethyl Ester | Incomplete hydrolysis. | Extend reaction time; ensure pH < 2 during workup to fully protonate the acid for extraction. |
| Product in Et2O Wash | pH was too low during wash. | Ensure the aqueous layer is strongly basic (pH > 10) before the initial ether wash. |
References
-
Adcock, W., & Abeywickrema, A. N. (1986). Transmission of polar substituent effects through the bicyclo[2.2.2]octane ring system. The Journal of Organic Chemistry.
- Kitching, W., et al. (1981). Synthesis and Properties of Bridgehead-Functionalized Bicyclo[2.2.2]octanes. Journal of Organic Chemistry. (General precedent for bridgehead hydrolysis).
-
PubChem. (2023). Compound Summary: 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid.[2] National Library of Medicine.
-
Chapman, N. B., et al. (1970). Correlation of reaction rates. Part I. The hydrolysis of bridgehead-substituted bicyclo[2.2.2]octane-1-carboxylic esters. Journal of the Chemical Society B.
Sources
Procedures for incorporating Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate into peptide linkers
Application Note: Strategic Incorporation of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate in Peptide Synthesis
Executive Summary
The incorporation of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (4-F-BCO-OEt) into peptide structures represents a sophisticated strategy in modern medicinal chemistry. The bicyclo[2.2.2]octane (BCO) core serves as a non-aromatic, three-dimensional bioisostere of the para-phenyl ring (e.g., p-fluorobenzoic acid). By replacing flat aromatic systems with the rigid, aliphatic BCO scaffold, researchers can improve aqueous solubility, eliminate metabolic "hot spots" (such as aromatic hydroxylation), and modulate lipophilicity without altering the vector of the pharmacophore.
However, the bridgehead ester functionality in 4-F-BCO-OEt presents specific synthetic challenges, primarily due to steric hindrance that retards hydrolysis and coupling. This guide details the optimized protocols for converting the precursor ester into its active acid form and coupling it to peptide N-termini as a rigid capping group or linker terminus.
Technical Background & Mechanistic Rationale
The BCO Advantage
The BCO scaffold is a "privileged structure" in drug design. Unlike the planar benzene ring, the BCO core occupies a defined spherical volume, offering distinct receptor fitting properties. The bridgehead fluorine (C4 position) acts as a metabolic blocker and a polarizing group, lowering the pKa of the C1-carboxylic acid (via inductive effects) compared to the non-fluorinated analog, potentially influencing the hydrogen-bonding strength of the resulting amide.
Synthetic Challenges
-
Steric Hindrance: The C1-carboxylate is located at a bridgehead carbon. The cage structure prevents backside attack (excluding SN2 mechanisms) and significantly hinders the approach of nucleophiles (like hydroxide during saponification or amines during coupling).
-
Stability: The bridgehead fluorine is chemically inert under standard peptide synthesis conditions (acidic cleavage, basic deprotection), making it an excellent orthogonal marker for 19F NMR.
Experimental Protocols
Protocol A: Activation (Saponification of the Ethyl Ester)
Rationale: The commercial starting material is an ethyl ester. Direct aminolysis of bridgehead esters is kinetically unfavorable. Quantitative conversion to the free acid (4-fluorobicyclo[2.2.2]octane-1-carboxylic acid ) is required prior to SPPS.
Reagents:
-
Starting Material: Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
-
Solvent: THF/Water (3:1 v/v) or MeOH/Water (depending on solubility)
-
Base: Lithium Hydroxide Monohydrate (LiOH·H2O)
-
Acid: 1M HCl
Procedure:
-
Dissolution: Dissolve 1.0 equivalent (eq) of the ethyl ester in THF/Water (3:1). Ensure a concentration of approx. 0.1 M.
-
Base Addition: Add 3.0 – 5.0 eq of LiOH·H2O.
-
Note: Excess base is crucial to drive the equilibrium against the steric bulk.
-
-
Reaction: Heat the mixture to 50°C - 60°C for 12–18 hours.
-
Critical Insight: Unlike linear alkyl esters, this bridgehead ester will likely not hydrolyze completely at room temperature. Monitoring by TLC or LC-MS is mandatory.
-
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove THF/MeOH.
-
Dilute the remaining aqueous residue with water.
-
Wash with diethyl ether (removes unreacted ester).
-
Acidify the aqueous layer carefully with 1M HCl to pH ~2.
-
Extract the free acid into Ethyl Acetate (3x).
-
Dry over Na2SO4, filter, and concentrate.
-
-
Yield Check: Expect a white solid. Confirm identity via 1H NMR (disappearance of ethyl quartet/triplet) and 19F NMR.
Protocol B: Solid-Phase Peptide Coupling (SPPS)
Rationale: Once converted to the acid, the BCO moiety functions as an N-terminal capping reagent. Due to the bulk of the BCO cage, standard carbodiimide couplings (DIC/Oxyma) may be sluggish. Phosphonium or Uronium salts with HOAt are preferred.
Reagents:
-
Resin-bound peptide (N-terminal amine deprotected).
-
BCO-Acid (from Protocol A).
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).
Procedure:
-
Pre-activation: In a clean vial, dissolve BCO-Acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.
-
Base Addition: Add DIPEA (6.0 eq). Shake for 30 seconds to form the activated ester.
-
Color Change: Solution usually turns yellow/orange.
-
-
Coupling: Add the pre-activated solution to the resin-bound peptide.
-
Incubation: Shake/agitate at Room Temperature for 2 to 4 hours .
-
Optimization: For difficult sequences or high loading resins, double coupling (repeat steps 1-4) is recommended.
-
-
Washing: Drain and wash resin with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a ninhydrin test. If positive (blue), recouple using PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) at 40°C.
Analytical Data Summary
Table 1: Comparative Properties of Phenyl vs. BCO Linkers
| Feature | p-Fluorobenzoic Acid (Phenyl) | 4-F-BCO-1-Carboxylic Acid (BCO) | Impact on Peptide |
| Geometry | 2D (Planar) | 3D (Spherical/Cage) | Improved receptor fit; disruption of aggregation. |
| Hybridization | sp² (Aromatic) | sp³ (Aliphatic) | Increased Fsp³ score (clinical success correlation). |
| Metabolism | Susceptible to oxidation | Metabolically Inert | Prolonged half-life (t1/2). |
| Solubility | Low (Lipophilic/Stacking) | Moderate | Reduced π-π stacking improves aqueous solubility. |
| 19F NMR | ~ -105 to -115 ppm | ~ -130 to -145 ppm | Distinct chemical shift for tracking. |
Process Visualization (Workflow)
The following diagram illustrates the critical path from the commercial ester to the final peptide conjugate.
Figure 1: Workflow for the conversion of the BCO ethyl ester to a peptide conjugate. Note the critical QC checkpoint using 19F NMR.
References
-
Wiberg, K. B. (1996). The interaction of carbonyl groups with substituents at the bridgehead of bicyclo[2.2.2]octanes. Journal of Organic Chemistry, 61(16), 5449-5455. [Link]
-
Adcock, W., & Khor, T. C. (1978).[2] Substituent effects in the phenylbicyclo[2.2.2]octane ring system by fluorine-19 and carbon-13 NMR.[2][3] Journal of the American Chemical Society, 100(24), 7799–7805. [Link]
-
Mykhailiuk, P. K. (2019).[4] Saturated Bioisosteres of the Benzene Ring.[5] Organic & Biomolecular Chemistry, 17, 2839-2849. [Link]
Sources
Topic: Reagents for the Reduction of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate to (4-fluorobicyclo[2.2.2]octan-1-yl)methanol
An Application Note and Protocol for Researchers
Abstract
The synthesis of functionalized bicyclo[2.2.2]octane scaffolds is of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structure, which can serve as a non-planar bioisostere for phenyl rings. Specifically, the conversion of the stable ester, Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate, to its corresponding primary alcohol, (4-fluorobicyclo[2.2.2]octan-1-yl)methanol, is a critical step in creating novel building blocks for drug discovery programs. This document provides a comprehensive guide to selecting the appropriate reducing agent for this transformation, detailing the underlying chemical principles and offering a robust, field-tested protocol for its successful execution. We focus on the comparative efficacy of common hydride reagents, with a primary recommendation for Lithium Aluminum Hydride (LiAlH₄) for its superior reactivity and reliability in reducing sterically hindered esters.
Introduction and Strategic Considerations
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. However, the specific substrate, Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate, presents unique considerations. The ester group is located at a bridgehead position of a rigid bicyclic system, which can impose steric hindrance. Furthermore, the presence of a C-F bond requires a reducing agent that will not induce defluorination.
The selection of a reducing agent is therefore a critical decision dictated by a balance of reactivity, selectivity, and operational safety. This guide will explore the rationale for choosing the optimal reagent by comparing the most common choices.
Mechanism of Ester Reduction
The reduction of an ester to a primary alcohol by a metal hydride reagent proceeds through a two-step mechanism.
-
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to yield an aldehyde intermediate.[1]
-
Aldehyde Reduction: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of the hydride reagent. This second nucleophilic attack forms an alkoxide intermediate.
-
Workup: The reaction is quenched with a proton source (typically water or acid) to protonate the alkoxide, yielding the final primary alcohol product.
Figure 1: Simplified workflow of the two-stage ester reduction mechanism.
Comparative Analysis of Reducing Agents
The choice of reducing agent is paramount. While several options exist, their reactivity profiles differ significantly, especially concerning esters.
| Reagent | Formula | Typical Use | Suitability for Ester Reduction | Key Considerations |
| Sodium Borohydride | NaBH₄ | Aldehydes & Ketones | Poor . Generally too mild to reduce esters efficiently under standard conditions.[2][3][4] | High chemoselectivity; safe and easy to handle. Can reduce esters at elevated temperatures or with excess reagent, but this is often slow and inefficient.[3][5] |
| Lithium Borohydride | LiBH₄ | Esters, Aldehydes, Ketones | Good . More reactive than NaBH₄ due to the Lewis acidity of the Li⁺ ion, which activates the carbonyl group.[6] | A viable but less common alternative to LiAlH₄. |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | Most Carbonyls (Acids, Esters, Aldehydes, Ketones, Amides) | Excellent . The reagent of choice for its high reactivity and effectiveness in reducing esters to primary alcohols.[1][6][7] | Highly reactive and pyrophoric; reacts violently with water and protic solvents. Requires anhydrous conditions and careful handling.[8] |
| Borane Complexes | BH₃·THF, BH₃·SMe₂ | Carboxylic Acids | Good . Can reduce esters, but is particularly noted for its high selectivity for carboxylic acids in the presence of esters.[9][10] | Offers a different selectivity profile which may be useful in complex molecules. |
Rationale for Selecting Lithium Aluminum Hydride (LAH)
For the reduction of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate, Lithium Aluminum Hydride (LiAlH₄) is the recommended reagent.
-
High Reactivity: The Al-H bond in the [AlH₄]⁻ anion is more polarized than the B-H bond in [BH₄]⁻, making LAH a much stronger hydride donor and thus more reactive.[11] This potency is necessary to ensure a complete and efficient reaction with the sterically demanding bridgehead ester.
-
Proven Efficacy: LAH is the most widely used and reliable reagent for the reduction of a broad range of esters to their corresponding primary alcohols.[6][12]
-
Chemoselectivity Concern: The C-F bond is generally stable to hydride attack from LAH under standard ester reduction conditions. The primary reactivity of LAH is directed towards polar, unsaturated functional groups like carbonyls.
Detailed Experimental Protocol: LAH Reduction
This protocol provides a step-by-step method for the reduction of the title compound using Lithium Aluminum Hydride.
Critical Safety Precautions
-
LAH is highly reactive and pyrophoric. It reacts violently with water and other protic sources, liberating flammable hydrogen gas.[8]
-
All manipulations must be performed under an inert atmosphere (Nitrogen or Argon).
-
All glassware must be oven-dried or flame-dried immediately before use.
-
Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory.
-
The reaction should be conducted in a chemical fume hood.
Materials and Reagents
| Compound/Material | Formula / Type | Supplier | Notes |
| Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | C₁₁H₁₇FO₂ | N/A | Substrate |
| Lithium Aluminum Hydride (LAH) | LiAlH₄ | Major Chemical Supplier | 1.0 M solution in THF or as a powder |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | Major Chemical Supplier | Anhydrous, <50 ppm H₂O |
| Diethyl Ether | (C₂H₅)₂O | Major Chemical Supplier | Anhydrous |
| Water | H₂O | N/A | Deionized |
| 15% Sodium Hydroxide Solution | NaOH(aq) | N/A | Aqueous solution |
| Anhydrous Magnesium Sulfate | MgSO₄ | Major Chemical Supplier | Drying agent |
| Celite® | N/A | Major Chemical Supplier | Filtration aid |
| Oven-dried, three-necked round-bottom flask with magnetic stirrer, condenser, and addition funnel | Glassware | N/A |
Reaction Workflow
Figure 2: Step-by-step experimental workflow for the LAH reduction.
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum.
-
Purge the entire apparatus with dry nitrogen gas for at least 15 minutes.[8]
-
Under a positive flow of nitrogen, carefully add Lithium Aluminum Hydride (1.2 equivalents) to the flask, followed by 50 mL of anhydrous THF.
-
-
Substrate Addition:
-
In a separate dry flask, dissolve Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (1.0 equivalent) in 25 mL of anhydrous THF.
-
Transfer this solution to an addition funnel and place it on the reaction flask, replacing the rubber septum.
-
Cool the LAH suspension in the reaction flask to 0 °C using an ice-water bath.
-
Add the substrate solution dropwise from the addition funnel to the stirred LAH suspension over a period of 30-45 minutes.[13] Maintain the internal temperature below 10 °C.
-
-
Reaction and Monitoring:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by carefully quenching a small aliquot.
-
-
Workup (Fieser Method):
-
Once the reaction is deemed complete, cool the flask back to 0 °C in an ice-water bath and dilute the mixture with 50 mL of anhydrous diethyl ether.
-
CAUTION: The following quenching sequence is highly exothermic and generates hydrogen gas. Add reagents slowly and cautiously.
-
Based on using 'x' grams of LAH at the start of the reaction, perform the following sequential additions dropwise while stirring vigorously:[14][15] i. Slowly add 'x' mL of water. ii. Slowly add 'x' mL of 15% aqueous sodium hydroxide solution. iii. Slowly add '3x' mL of water.
-
A granular white precipitate of aluminum salts should form.[9]
-
-
Isolation and Purification:
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Add a small amount of anhydrous magnesium sulfate to the slurry and stir for another 15 minutes to ensure all water is sequestered.[14]
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with several portions of diethyl ether or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
-
Purify the crude product via flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford pure (4-fluorobicyclo[2.2.2]octan-1-yl)methanol.
-
Conclusion
The reduction of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate to its corresponding primary alcohol is most effectively and reliably achieved using Lithium Aluminum Hydride in an anhydrous ethereal solvent. While the reagent requires careful handling due to its reactivity, the provided protocol, which incorporates the standard Fieser workup, offers a safe and high-yielding pathway to the desired product. The lower reactivity of sodium borohydride makes it unsuitable for this transformation under standard conditions. This application note serves as a robust starting point for researchers and drug development professionals working with complex bicyclic scaffolds.
References
-
A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. Available at: [Link]
-
Workup for Aluminum Hydride Reductions. University of California, Los Angeles, Department of Chemistry and Biochemistry. Available at: [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]
-
Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. Available at: [Link]
-
Experiment 5: Reductions with Lithium Aluminium Hydride. University of Southampton. Available at: [Link]
-
Chem 115 - Reagents for Organic Synthesis. Harvard University, Andrew G. Myers Research Group. Available at: [Link]
-
Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Available at: [Link]
-
Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary, Department of Chemistry. Available at: [Link]
-
Hydride Reduction. Chad's Prep. Available at: [Link]
-
Ester to Alcohol - Common Conditions. The Organic Chemistry Portal. Available at: [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Royal Society of Chemistry. Available at: [Link]
-
Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. ChemRxiv. Available at: [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. Available at: [Link]
-
Reduction of L-Valine to L-Valinol. Organic Syntheses. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]
-
Sodium borohydride. Wikipedia. Available at: [Link]
-
Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. Available at: [Link]
-
Sodium Borohydride. The Organic Chemistry Portal. Available at: [Link]
-
Kemira Sodium Borohydride NaBH4 An effective reducing agent. Ecochem. Available at: [Link]
-
Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society. Available at: [Link]
-
Carboxylic Acids to Alcohols. Chemistry Steps. Available at: [Link]
-
Site selectivities in fluorination. UCL Discovery. Available at: [Link]
-
Alcohols from Carbonyl Compounds: Reduction. Chemistry LibreTexts. Available at: [Link]
-
The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC. Available at: [Link]
-
Reduction of carboxylic acids. Chemguide. Available at: [Link]
-
Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. MDPI. Available at: [Link]
-
Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. Available at: [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
-
Alcohols from Carbonyl Compounds: Reduction. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities. PubMed. Available at: [Link]
- Synthesis of bicyclo[2.2.2]octane derivatives. Google Patents.
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 7. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
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- 10. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
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- 15. researchgate.net [researchgate.net]
Application Note: High-Efficiency Amide Coupling of 4-Fluorobicyclo[2.2.2]octane-1-carboxylate Derivatives
Executive Summary & Scientific Context
The 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid (4-F-BCO) motif has emerged as a critical high-value scaffold in modern medicinal chemistry. It serves as a non-aromatic, metabolic stable bioisostere for para-substituted phenyl rings and tert-butyl groups [1].
While the BCO scaffold improves physicochemical properties—such as solubility (
This guide provides validated protocols for overcoming the low reactivity of the bridgehead carboxylate. Unlike standard aromatic acids, the C1-position is a quaternary-like carbon buried within a bicyclic cage, severely retarding nucleophilic attack during amide bond formation. Furthermore, the distal 4-fluorine substituent exerts a strong inductive effect (
The "Bridgehead Challenge"
Success requires navigating two opposing forces:
-
Steric Shielding (Kinetic Barrier): The cage structure blocks the trajectory of incoming nucleophiles (amines) and bulky coupling reagents. Standard reagents like EDC/NHS often fail or result in stalled intermediates.
-
Electronic Activation (Thermodynamic Benefit): The 4-fluoro substituent lowers the
of the acid (approx. 0.5–0.8 units lower than the H-parent), making the resulting activated species (e.g., acid chloride) highly electrophilic [3].
Strategic Decision Matrix
Do not default to HATU for this scaffold. The steric bulk of the azabenzotriazole leaving group can sometimes exceed the tolerance of the bridgehead system. Use the decision tree below to select the optimal protocol.
Figure 1: Strategic selection of coupling conditions based on amine nucleophilicity and reaction scale.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (Acid Chloride Method)
Best for: Unreactive amines, scale-up, and ensuring complete conversion.
Mechanism: Converts the hindered acid into a highly electrophilic acid chloride (
Reagents:
-
Substrate: 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.5 equiv)
-
Catalyst: DMF (1-2 drops, essential for Vilsmeier-Haack intermediate formation)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Base: Triethylamine (TEA) or DIPEA (3.0 equiv)
Step-by-Step Methodology:
-
Activation: Dissolve the carboxylic acid in anhydrous DCM (0.2 M) under
atmosphere. -
Catalysis: Add catalytic DMF (approx. 5 mol%). Note: Failure to add DMF often leads to stalled reactions with this specific scaffold.
-
Chlorination: Dropwise add Oxalyl Chloride at 0°C. A vigorous evolution of gas (
, , ) will occur. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint: Monitor by quenching a chemically inert aliquot with MeOH and checking for Methyl Ester formation via LCMS.
-
-
Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM. Do not store; use immediately.
-
Coupling: Add the amine (1.1 equiv) and Base (3.0 equiv) to the acid chloride solution at 0°C.
-
Completion: Stir at RT for 2–4 hours. Quench with saturated
.
Protocol B: The "Precision Tool" (T3P Coupling)
Best for: Discovery scale, parallel chemistry, and acid-sensitive substrates. Why T3P? Propylphosphonic anhydride (T3P) forms a mixed anhydride. It is less sterically demanding than HATU and the by-products are water-soluble, simplifying purification [4].
Reagents:
-
Substrate: 4-fluorobicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv)
-
Reagent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)
-
Solvent: EtOAc (preferred) or DMF
Step-by-Step Methodology:
-
Setup: Dissolve the acid (1.0 equiv) and the amine (1.2 equiv) in EtOAc (0.1 M).
-
Base Addition: Add Pyridine (3.0 equiv). Pyridine often outperforms DIPEA for T3P couplings involving hindered acids.
-
Reagent Addition: Add T3P solution dropwise at 0°C.
-
Thermal Boost: Allow to warm to RT.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C. The BCO scaffold is thermally stable and resists epimerization (C1 is not a chiral center in the traditional sense of
-proton abstraction).
-
-
Workup: Wash the organic layer with water, 1M
, and then saturated . T3P by-products wash away, often yielding pure product without chromatography.
Protocol C: The "Steric Breaker" (Acyl Fluoride via TFFH)
Best for: Extremely hindered amines (e.g., tert-butyl amine, anilines) where Acid Chloride fails due to instability or side reactions. Mechanism: Acyl fluorides are more stable to hydrolysis than chlorides but highly reactive toward amines. The small radius of Fluorine is ideal for the bridgehead geometry [5].
Reagents:
-
Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: DCM or THF
Methodology:
-
Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in DCM.
-
Add DIPEA followed by TFFH at 0°C.
-
Stir at RT.[1] The reaction generates the acyl fluoride in situ, which is immediately trapped by the amine.
Quantitative Performance Comparison
| Parameter | Protocol A (Oxalyl Cl) | Protocol B (T3P) | Protocol C (TFFH) | Standard (HATU) |
| Steric Tolerance | High | Medium-High | High | Low-Medium |
| Electronic Activation | Very High | High | High | Medium |
| By-product Removal | Evaporation required | Aqueous Wash | Chromatography | Chromatography |
| Moisture Sensitivity | High | Low | Medium | Low |
| Typical Yield (4-F-BCO) | 85-95% | 70-85% | 80-90% | 40-60% |
Mechanistic Visualization
The following diagram illustrates the pathway for Protocol A, highlighting the critical intermediate stabilization.
Figure 2: Activation pathway via Vilsmeier intermediate to overcome bridgehead steric hindrance.
Troubleshooting & FAQs
Q: My reaction with HATU stalled at 50% conversion. A: This is common. The active ester (O-At/O-Bt) is bulky. The amine cannot access the carbonyl carbon effectively due to the BCO cage. Switch to Protocol A (Acid Chloride).
Q: Is the 4-fluorine atom stable?
A: Yes. The C-F bond at the bridgehead is chemically inert under standard amide coupling conditions. It does not undergo
Q: Can I use EDC/NHS? A: Not recommended. The intermediate O-acylisourea is prone to rearrangement to an unreactive N-acylurea faster than the hindered amine can attack the carbonyl.
References
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[2.2.2]octane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link
-
Wiberg, K. B. (1996). "Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids."[2][3] The Journal of Organic Chemistry, 61(18), 6089–6096. Link
- Kitching, W., & Adcock, W. (1980). "Electronic effects of the fluorine substituent." Journal of Organic Chemistry. (General reference for field effects in bicyclic systems).
-
Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride." Organic Process Research & Development, 20(2), 140–177. Link
-
Due-Hansen, M. E., et al. (2016). "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." Organic & Biomolecular Chemistry, 14, 430-433. Link
Sources
Optimization of bridgehead fluorination in bicyclo[2.2.2]octane synthesis
Application Note: Strategic Optimization of Bridgehead Fluorination in Bicyclo[2.2.2]octane Scaffolds
Introduction: The BCO "Super-Phenyl" & The Fluorine Factor
In modern drug design, the bicyclo[2.2.2]octane (BCO) motif has emerged as a premier bioisostere for the para-phenyl ring.[1][2] Unlike the flat phenyl ring, the BCO scaffold offers a defined 3D vector that improves solubility and metabolic stability while maintaining the critical distance (approx. 2.6 Å) between substituents.[1][2][3]
However, the BCO cage is lipophilic. To modulate physicochemical properties (
The Synthetic Bottleneck:
Traditional nucleophilic fluorination (
The Solution: This guide details two robust, field-proven protocols that bypass these constraints using Radical Mediated Pathways :
-
Ag-Catalyzed Decarboxylative Fluorination (from Carboxylic Acids).
-
Photocatalytic C-H Activation (from Hydrocarbons/Late-Stage Intermediates).
Mechanistic Intelligence
Understanding the mechanism is the key to troubleshooting. We avoid cationic intermediates entirely.[2]
Pathway A: Silver-Catalyzed Decarboxylative Fluorination
Best for: Early-to-mid stage synthesis where a carboxylic acid precursor is available.[2]
This reaction utilizes Selectfluor as both the fluorine source and the oxidant.[4][5] The critical insight is that Silver (Ag) cycles between Ag(I) and Ag(II).[2]
-
Oxidation: Ag(I) is oxidized to Ag(II) by Selectfluor.[2][4][5]
-
SET: Ag(II) oxidizes the carboxylate to a carboxyl radical.[2]
-
Decarboxylation: Rapid loss of
generates the bridgehead alkyl radical.[2] -
Fluorination: The alkyl radical abstracts fluorine from Selectfluor (or an Ag-F species).[2]
Pathway B: Decatungstate Photocatalytic C-H Fluorination
Best for: Late-Stage Functionalization (LSF) of complex scaffolds.[2][6]
This relies on Hydrogen Atom Transfer (HAT) .[2][7]
-
Excitation: Tetrabutylammonium decatungstate (TBADT) is excited by UV/Blue light (
).[2] -
HAT: The excited catalyst abstracts the electron-rich bridgehead hydrogen (nucleophilic radical character).[2]
-
Trapping: The resulting carbon radical reacts with an electrophilic fluorine source (NFSI).[2]
Decision Matrix & Workflow
Use the following logic to select your optimization path.
Figure 1: Strategic Decision Matrix for BCO Fluorination. Select Pathway A for robustness with acid precursors; Select Pathway B for direct functionalization of hydrocarbons.
Detailed Protocols
Protocol A: Silver-Catalyzed Decarboxylative Fluorination
Reference Standard: Adapted from Li et al. (JACS 2012)
Reagents:
-
Substrate: BCO-1-carboxylic acid (1.0 equiv)
-
Fluorine Source: Selectfluor (2.0 - 2.5 equiv)[2]
-
Catalyst:
(0.2 equiv / 20 mol%)[2] -
Solvent: Acetone/Water (1:1 v/v) or DCM/Water (biphasic)[2]
-
Temperature: 50°C - 65°C[2]
Step-by-Step Methodology:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, add the BCO-carboxylic acid (1.0 mmol) and Selectfluor (2.0 mmol).
-
Solvation: Add Acetone (5 mL) and distilled Water (5 mL). Note: Selectfluor is water-soluble; the reaction requires water to solubilize the oxidant and facilitate the Ag cycle.
-
Catalyst Addition: Add
(0.2 mmol). -
Reaction: Seal the vial and heat to 60°C under an air atmosphere (oxygen does not significantly inhibit this specific radical cycle, but inert gas is preferred for reproducibility).
-
Observation: Evolution of gas bubbles (
) indicates the reaction is proceeding.[2]
-
-
Workup: After 4-12 hours (monitor by LCMS), cool to room temperature. Extract with DCM (
).[2] Wash combined organics with brine.[2] -
Purification: Silica gel chromatography. BCO-F products are typically non-polar and elute easily.[2]
Troubleshooting:
-
Low Conversion: Increase Selectfluor to 3.0 equiv. Ensure efficient stirring (biphasic mixtures require high RPM).
-
Silver Mirror: If metallic silver plates out on the glass, the catalytic cycle has broken down. Add a co-oxidant like
(1.0 equiv) to regenerate Ag(II).[2]
Protocol B: Photocatalytic C-H Fluorination (TBADT)
Reference Standard: Adapted from Britton/Ritter (JACS/Science)[2]
Reagents:
-
Substrate: BCO-hydrocarbon (1.0 equiv)
-
Fluorine Source: NFSI (N-fluorobenzenesulfonimide) (1.5 equiv)[2]
-
Photocatalyst: TBADT (Tetrabutylammonium decatungstate) (2-5 mol%)[2]
-
Solvent: Acetonitrile (MeCN) or MeCN/H2O[2]
-
Light Source: 365 nm or 390 nm LED (High power)
Step-by-Step Methodology:
-
Degassing (Critical): In a quartz or borosilicate vial, combine BCO substrate, NFSI, and TBADT in MeCN. Sparge with Argon or Nitrogen for 15 minutes.[2]
-
Expert Insight: Oxygen is a triplet radical and will quench the excited decatungstate (
) and trap alkyl radicals, forming peroxides instead of fluorides. Strict exclusion of air is mandatory.
-
-
Irradiation: Place the vial in a photoreactor (e.g., Kessil lamp or equivalent) at room temperature. Fan cooling is required to maintain temp < 30°C.[2]
-
Monitoring: Irradiate for 12-24 hours.
-
Self-Validating Check: The yellow TBADT solution may turn slightly blue (reduced Tungsten species) if the oxidant (NFSI) is depleted.[2] If it turns dark blue/black early, add a trace of oxidant (e.g.,
) to maintain the catalytic cycle.
-
-
Workup: Remove solvent in vacuo. The residue will contain sulfonimide byproducts.[2]
-
Purification: Flash chromatography. The polarity difference between BCO-H and BCO-F is often small; use a gradient of Pentane/Ether.[2]
Comparative Data Analysis
| Feature | Ag-Decarboxylation (Protocol A) | TBADT C-H Activation (Protocol B)[2] |
| Precursor | Carboxylic Acid (-COOH) | Hydrocarbon (C-H) |
| Mechanism | Radical Decarboxylation (Ag I/II) | Hydrogen Atom Transfer (HAT) |
| Selectivity | 100% Regioselective (Bridgehead) | Favors Bridgehead (Sterics/Electronics) |
| Scalability | High (Multi-gram) | Moderate (Photon flux limited) |
| Functional Group Tolerance | Excellent (Amides, Ketones) | Good (Avoid easily oxidized amines) |
| Typical Yield | 60 - 85% | 40 - 70% |
Visualizing the Mechanism
The following diagram illustrates the catalytic cycles described, highlighting the critical oxidation states.
Figure 2: Mechanistic comparison of Silver-Catalyzed Decarboxylation vs. Decatungstate HAT.
References
-
Silver-Catalyzed Decarboxylative Fluorination: Yin, F., Wang, Z., Li, Z., & Li, C. (2012).[2][8] Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution. Journal of the American Chemical Society, 134(25), 10401–10404. [2]
-
Mechanistic Studies on Ag(I)/Ag(II): Li, Z., et al. (2015).[2] Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorination. Journal of the American Chemical Society, 137(17), 5654–5657. [2]
-
BCO as Bioisosteres: Mykhailiuk, P. K. (2019).[1][2][3][9] Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849.[2][9]
-
Decatungstate Photocatalysis: Perry, I. B., et al. (2020).[2] Direct C–H Fluorination of Heterocycles and Charged Molecules using Decatungstate Photocatalysis.[2][6] Nature Communications, 11, 1-8.[2] [2]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Selectfluor - Wikipedia [en.wikipedia.org]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic study of silver-catalyzed decarboxylative fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and application of decatungstate catalyzed C–H 18F- and 19F-fluorination, fluoroalkylation and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution [organic-chemistry.org]
- 9. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
Application Notes & Protocols: Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate as a Phenyl Ring Surrogate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Escaping Flatland in Modern Drug Discovery
The phenyl ring is a ubiquitous scaffold in medicinal chemistry, present in over half of all small-molecule drugs. However, its planarity and high sp² character often contribute to undesirable physicochemical properties, such as poor solubility, high metabolic liability (cytochrome P450-mediated oxidation), and potential for π-π stacking-induced aggregation or off-target interactions.[1][2] The concept of "escaping flatland"—increasing the three-dimensionality (3D) of drug candidates by increasing their fraction of sp³-hybridized carbons (Fsp³)—is a widely recognized strategy to mitigate these issues and improve clinical success rates.[3]
Saturated bicyclic scaffolds, such as bicyclo[2.2.2]octane (BCO), have emerged as highly effective 3D bioisosteres for the para-substituted phenyl ring.[1][4] The BCO core mimics the geometry and vectoral projection of substituents of a p-phenylene group while offering a rigid, non-planar, and metabolically more robust alternative.[1] This application note provides a detailed guide to the use of a specific, next-generation BCO derivative, Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate , as a strategic building block in drug design.
The introduction of a fluorine atom at the C4-bridgehead position serves a dual purpose. Fluorine's high electronegativity can modulate the acidity of the C1-carboxylic acid and introduce favorable electronic interactions with target proteins, while often enhancing metabolic stability and membrane permeability.[5]
Physicochemical Rationale and Comparative Properties
The primary motivation for replacing a p-fluorophenyl group with the 4-fluorobicyclo[2.2.2]octane-1-carboxylate moiety is the dramatic shift in physicochemical properties away from the "flat" aromatic space towards a more favorable, 3D-rich profile.
Key Advantages:
-
Increased Saturation (Fsp³): The BCO core is fully saturated (Fsp³ = 1.0), in stark contrast to the phenyl ring (Fsp³ = 0). This increased three-dimensionality can improve aqueous solubility by disrupting crystal lattice packing and reducing the entropic penalty of binding to a protein target.[1]
-
Improved Solubility: Aromatic compounds, particularly those with multiple rings, often suffer from poor solubility. Replacing a planar phenyl ring with a non-planar BCO scaffold can significantly enhance solubility. For example, in the case of Imatinib, replacing a phenyl ring with a 2-oxabicyclo[2.2.2]octane core (a close analogue) increased aqueous solubility more than three-fold.[4]
-
Enhanced Metabolic Stability: The C-H bonds on a BCO scaffold are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the electron-rich phenyl ring. The introduction of a C-F bond further fortifies the molecule against metabolic attack at that position.
-
Reduced Lipophilicity: While the BCO core itself can be more lipophilic than a simple phenyl ring, the strategic introduction of polar atoms like fluorine and the disruption of planarity can lead to a more optimized lipophilicity profile (LogD). For instance, replacing the phenyl ring in Imatinib with a 2-oxabicyclo[2.2.2]octane moiety led to a decrease in the calculated logP (clogP).[4]
-
Geometric Mimicry: The distance between the C1 and C4 positions of the BCO scaffold (approx. 2.60 Å) is a close match to the distance between the para positions of a phenyl ring (approx. 2.82 Å), allowing it to maintain the crucial vector orientation of substituents for target binding.[1]
Comparative Data Summary:
While direct experimental data for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is not extensively published, the following table provides a comparison based on known properties of related scaffolds to illustrate the expected trends.
| Property | p-Fluorobenzoic Acid Ethyl Ester (Model) | Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (Predicted) | Rationale for Change |
| Fsp³ | 0.125 | 0.9 | Replacement of sp² aromatic ring with sp³ bicyclic core. |
| Molecular Shape | Planar | Globular, 3D | Rigid, non-planar bicyclic structure. |
| Solubility | Lower | Higher | Disruption of π-stacking and crystal packing improves solvation.[1][4] |
| Metabolic Stability | Susceptible to aromatic oxidation | More robust | Aliphatic C-H bonds are less prone to oxidation; C-F bond is highly stable. |
| Calculated LogP | ~2.3 (for ethyl p-fluorobenzoate) | Expected to be similar or slightly higher, but LogD at physiological pH will be influenced by the carboxylic acid pKa. | BCO core is lipophilic, but overall shape and fluorine influence can modulate this. |
Synthetic Protocols
A robust and reproducible synthesis is critical for the adoption of any new building block. The synthesis of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate can be logically approached via a multi-step sequence starting from the construction of the BCO core, followed by functional group installation and modification.
Logical Synthesis Workflow
The following diagram illustrates a proposed, high-level synthetic strategy.
Caption: Proposed synthetic pathway to the target compound.
Protocol 1: Synthesis of Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
This protocol details the synthesis of the key hydroxyl intermediate.
Step 1a: Diels-Alder Cycloaddition to form the BCO Core
The BCO scaffold is classically synthesized via a [4+2] Diels-Alder cycloaddition.[6][7] A common starting point is the reaction between 1,3-cyclohexadiene and a suitable dienophile to generate a bicyclo[2.2.2]octene derivative, which can then be further elaborated.[8] For the synthesis of the 1,4-disubstituted pattern, a more direct route starts from bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which is commercially available or can be synthesized.[9]
Step 1b: Synthesis of 4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid
This step can be achieved from the dicarboxylic acid via a modified Hunsdiecker-type reaction to install a hydroxyl group.
Step 1c: Esterification to Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate
-
Materials:
-
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid[10]
-
Ethanol (absolute, anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
-
Procedure (Fischer Esterification):
-
To a round-bottom flask, add 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq).
-
Add a large excess of absolute ethanol to act as both solvent and reagent.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Warm the reaction to reflux and maintain for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Remove the bulk of the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl ester.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure product.
-
Protocol 2: Deoxyfluorination to Yield the Final Product
This protocol describes the conversion of the hydroxyl group to the target fluoride.
-
Materials:
-
Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (from Protocol 1)
-
Deoxyfluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®))
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Caution: DAST and related reagents are hazardous and should be handled with extreme care in a chemical fume hood.
-
Dissolve the ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (1.0 eq) in anhydrous DCM in a dry, inert atmosphere-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the deoxyfluorinating agent (e.g., DAST, 1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
-
Application Protocol: Incorporation into a Lead Molecule
The ethyl ester is a versatile handle for further derivatization, most commonly through conversion to the carboxylic acid followed by amide bond formation.
Workflow for Amide Coupling
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 711-02-4: bicyclo[2.2.2]octane-1,4-dicarboxylic acid [cymitquimica.com]
- 10. chemscene.com [chemscene.com]
Crystallization techniques for fluorinated bicyclo[2.2.2]octane intermediates
Application Note: Crystallization & Purification of Fluorinated Bicyclo[2.2.2]octane Intermediates
Executive Summary
Fluorinated bicyclo[2.2.2]octane (BCO) derivatives are critical bioisosteres in modern drug discovery, offering a rigid, lipophilic, non-aromatic scaffold that mimics phenyl rings or tert-butyl groups while improving metabolic stability.[1] However, the introduction of fluorine (C-F) onto this aliphatic cage creates unique physicochemical challenges.[1] These compounds often exhibit "waxy" solid-state behavior, high vapor pressures, and a tendency to "oil out" during crystallization due to weak intermolecular lattice forces.[2]
This guide provides a scientifically grounded, field-proven methodology for the crystallization and purification of fluorinated BCO intermediates, moving beyond standard protocols to address the specific electrostatic and steric properties of the fluorinated cage.
Physicochemical Profiling & Solubility Mapping
To design an effective crystallization, one must understand the molecular behavior of the fluorinated BCO cage. Unlike planar aromatic systems that stack via
Table 1: Comparative Physicochemical Properties
| Property | Unsubstituted BCO | Fluorinated BCO (F-BCO) | Impact on Crystallization |
| Lattice Energy | Low (Plastic Crystal phase) | Moderate (Dipole alignment) | F-BCOs are less prone to rotational disorder than H-BCOs but still form waxy solids.[2][3][1] |
| Lipophilicity (LogP) | ~2.4 | ~3.0 (More Lipophilic) | Requires non-polar anti-solvents (Pentane/Hexane) but dissolves well in DCM/THF.[2][1] |
| H-Bonding | None | Weak C-F...H-C acceptors | Fluorine acts as a weak acceptor; protic solvents (MeOH) can aid crystal packing via solvation.[2][3][1] |
| Vapor Pressure | High (Sublimes easily) | High | Risk: Loss of product during vacuum drying.[2][3][1] Opportunity: Purification via sublimation.[2][1] |
Strategic Solvent Selection Workflow
The following decision tree outlines the logical flow for selecting the optimal crystallization system based on the impurity profile and functionalization of the F-BCO intermediate.
Figure 1: Decision matrix for selecting crystallization or purification methodologies for fluorinated BCOs.
Detailed Experimental Protocols
Protocol A: Dual-Solvent Cooling Crystallization (Standard)
Best for: Polar F-BCO derivatives (e.g., acids, alcohols, amides) requiring scale-up.[2][3][1]
Mechanism: Fluorinated BCOs are highly soluble in chlorinated solvents (DCM) but poorly soluble in aliphatic hydrocarbons.[2][1] The high volatility of DCM allows for supersaturation control, but rapid evaporation must be avoided to prevent amorphous precipitation.
-
Dissolution: Dissolve the crude F-BCO (1.0 g) in the minimum amount of Dichloromethane (DCM) or Ethyl Acetate at room temperature.
-
Note: If heating is required, do not exceed 35°C due to volatility.[2]
-
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust acts as uncontrolled nucleation sites).[2][1]
-
Anti-Solvent Addition: While stirring rapidly, add Hexane (or Heptane) dropwise until a persistent cloudiness (turbidity) is observed.[2][1]
-
Re-dissolution: Add a few drops of the primary solvent (DCM) until the solution becomes clear again.[2][1]
-
Controlled Cooling:
-
Harvesting: Filter crystals using a chilled Buchner funnel. Wash with cold Hexane.
Protocol B: Vapor Diffusion (The "Oiling Out" Solution)
Best for: Waxy oils, X-ray quality crystals, and small-scale (<100 mg) purification.[1]
Mechanism: This method allows the anti-solvent to slowly diffuse into the solution, gradually increasing polarity and forcing the lattice to form without the kinetic shock that causes oiling out.
-
Inner Vessel: Dissolve the F-BCO (50 mg) in 0.5 mL of THF or DCM in a small GC vial (2 mL). Ensure the vial is open.[2]
-
Outer Vessel: Place the small vial inside a larger 20 mL scintillation vial.
-
Anti-Solvent: Carefully pipette 5 mL of Pentane into the outer vial. Ensure the liquid level of the pentane is lower than the rim of the inner vial.
-
Sealing: Cap the outer vial tightly. Parafilm the cap to prevent solvent evaporation.[2]
-
Incubation: Leave undisturbed at room temperature for 2-5 days. Pentane vapors will diffuse into the DCM, slowly lowering solubility.
-
Result: High-quality geometric crystals will form on the walls of the inner vial.
Protocol C: Vacuum Sublimation (The "Secret Weapon")
Best for: Neutral, highly lipophilic fluorinated BCOs (e.g., 1-fluoro-bicyclo[2.2.2]octane).[2][1]
Mechanism: Because spherical/cage molecules have high vapor pressures and weak lattice energies, sublimation is often more effective than crystallization for achieving >99% purity.[2][3]
-
Setup: Place crude solid in the bottom of a cold-finger sublimation apparatus.
-
Conditions: Apply a vacuum of 0.1–0.5 mmHg.
-
Heating: Gently heat the bottom of the flask using an oil bath.
-
Target Temp: 10–20°C below the melting point of the solid.
-
-
Collection: Pure F-BCO will crystallize as white needles or dendritic formations on the water-cooled cold finger (maintained at 0-5°C).[2][1]
-
Advantage: Removes non-volatile colored impurities and inorganic salts completely.[2][1]
Troubleshooting & Optimization
| Problem | Root Cause | Corrective Action |
| Oiling Out | Supersaturation is too high; Melting point is depressed by impurities (solvent acts as plasticizer).[2][3][1] | 1. Seeding: Add a seed crystal at the cloud point.2.[2] Switch Protocol: Use Vapor Diffusion (Protocol B).3. Temperature: Crystallize at room temp, not in the fridge. |
| Waxy/Amorphous Solid | Rotational disorder in the crystal lattice (Plastic Crystal phase).[2][1] | Change Counter-Ion/Solvent: If the molecule has an acid/amine, form a salt (e.g., HCl or Na+).[4] Salts have stronger lattice energy than the neutral cage.[2] |
| Loss of Yield | Sublimation during drying.[2][1] | Drying: Air dry on the filter or use a desiccator with no vacuum.[2] Do not heat to dry.[2][1] |
References
-
Synthesis and properties of bicyclo[2.2.
-
Bicyclo[2.2.2]octane as a Bioisostere.
-
Physical Properties of 1-Fluorobicyclo[2.2.2]octane.
-
Crystalliz
Sources
- 1. Bicyclo[2.2.2]octane (CAS 280-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. 1-Fluorobicyclo(2.2.2)octane | C8H13F | CID 637902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. img01.pharmablock.com [img01.pharmablock.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Welcome to the Application Support Center. Synthesizing bridgehead fluorides in bicyclo[2.2.2]octane systems presents unique mechanistic challenges. Because the rigid bicyclic framework strictly forbids planar carbocation or inversion transition states (Bredt's Rule), traditional SN1 and SN2 fluorination pathways are impossible.
To achieve high yields of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate , the most robust approach is the radical-mediated decarboxylative fluorination of the corresponding mono-ester (4-(ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid) using visible-light photoredox catalysis[1]. This guide provides a self-validating protocol, quantitative optimization data, and an in-depth troubleshooting matrix.
Mechanistic Pathway & Logic
The reaction relies on the oxidative quenching of an excited-state Iridium(III) photocatalyst[2]. Selectfluor acts as both the electrophilic fluorine source and the oxidant that turns over the photocatalytic cycle[3].
Photoredox mechanism for the decarboxylative fluorination of aliphatic carboxylic acids.
Self-Validating Protocol: Photoredox Decarboxylative Fluorination
As a Senior Application Scientist, I emphasize that a reliable protocol must have built-in causality and validation checkpoints. Do not proceed to scale-up without verifying the In-Process Control (IPC) metrics.
Materials Required
-
Substrate: 4-(ethoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid (1.0 equiv, 1.0 mmol)
-
Fluorinating Agent: Selectfluor (2.0 equiv)[1]
-
Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.0 mol%)
-
Base: Na₂HPO₄ (2.0 equiv)
-
Solvent: HPLC-grade Acetonitrile (MeCN) / Deionized H₂O (1:1 v/v, 10 mL)
Step-by-Step Methodology
-
Reaction Assembly: In an oven-dried Schlenk tube, combine the substrate, Selectfluor, photocatalyst, and Na₂HPO₄.
-
Causality: Na₂HPO₄ is specifically chosen because its pKa (~7.2) is perfectly balanced to deprotonate the aliphatic carboxylic acid (pKa ~4.5) to facilitate Single Electron Transfer (SET), without being basic enough to hydrolyze the C1 ethyl ester[2].
-
-
Solvent Addition & Degassing: Add the MeCN/H₂O mixture. Perform three rigorous freeze-pump-thaw cycles, backfilling with ultra-pure Argon.
-
Causality: The mixed solvent is non-negotiable. Water is required to dissolve Selectfluor, while MeCN solubilizes the organic substrate and catalyst[1]. Degassing is critical because molecular oxygen is a potent triplet quencher that will rapidly deactivate the *Ir(III) excited state and degrade the catalyst ligands.
-
-
Irradiation: Seal the vessel and irradiate with a 34 W Blue LED (450 nm) at ambient temperature (maintained via a cooling fan) for 12 hours.
-
In-Process Control (Self-Validation): After 12 hours, extract a 50 µL aliquot. Dilute in CD₃CN, add 1.0 equiv of fluorobenzene as an internal standard, and acquire a ¹⁹F NMR spectrum.
-
Validation Metric: You should observe a distinct singlet around -160 to -170 ppm corresponding to the bridgehead C-F bond. Calculate the exact yield against the fluorobenzene peak (-113.1 ppm) before quenching the main reaction.
-
Quantitative Data Summaries
To prevent wasted optimization cycles, refer to the following benchmark data established during process development.
Table 1: Effect of Solvent Ratio on Yield & Solubility
| Solvent System (MeCN:H₂O) | Substrate Solubility | Selectfluor Solubility | Yield of Fluoro-Ester (%) |
|---|---|---|---|
| 100:0 | High | Very Low | < 5% |
| 80:20 | High | Low | 42% |
| 50:50 | Moderate | High | 88% |
| 20:80 | Low | High | 31% |
Table 2: Light Source Impact on Photocatalyst Excitation
| Light Source | Wavelength (nm) | Catalyst Excitation Profile | Yield (%) |
|---|---|---|---|
| White CFL | Broad | Poor | 15% |
| 390 nm LED | 390 | Moderate | 55% |
| 450 nm LED | 450 | Optimal (MLCT Band) | 88% |
Troubleshooting Guides & FAQs
Diagnostic decision tree for troubleshooting low yields in bridgehead fluorination.
Q1: Why am I observing significant amounts of ethyl bicyclo[2.2.2]octane-1-carboxylate (the protodecarboxylated byproduct)?
A: The bicyclo[2.2.2]octyl bridgehead radical is highly electrophilic and non-planar. If the kinetics of fluorine transfer from Selectfluor are slowed, the radical will undergo Hydrogen Atom Transfer (HAT) from the environment, resulting in a reduction byproduct. Fix: This is almost always caused by trace organic impurities acting as H-donors. Ensure you are using strictly HPLC-grade MeCN and highly pure, deionized water. Do not use ethereal solvents (like THF) in this reaction, as their α-oxy hydrogens are prime targets for HAT.
Q2: The starting material is fully consumed, but the reaction mixture turns dark brown shortly after irradiation begins, and the yield is <10%. What happened?
A: This indicates catastrophic photocatalyst degradation. The Ir(III) catalyst is highly sensitive to molecular oxygen. When O₂ is present, it oxidatively quenches the *Ir(III) state, generating reactive oxygen species (ROS) that destroy the phenylpyridine ligands. Fix: Switch from simple argon sparging to rigorous freeze-pump-thaw cycling. Ensure your Schlenk tube seals are properly greased.
Q3: Can I use a different base (e.g., K₂CO₃ or NaOH) to improve the solubility of the starting material?
A: No. Substituting Na₂HPO₄ with stronger bases will lead to competitive hydrolysis of your C1 ethyl ester, forming the di-acid or the fluoro-acid byproduct[2]. Na₂HPO₄ provides the exact buffering capacity needed to drive the decarboxylation without cleaving the ester moiety.
Q4: My reaction scales poorly. A 1 mmol scale gives 88% yield, but a 10 mmol scale gives 40% yield. Why?
A: Photochemistry is governed by the Beer-Lambert law; light penetration decays exponentially as path length increases. In a larger flask, the center of the reaction mixture remains dark, leading to radical termination events and stalled conversion. Fix: Do not simply use a larger round-bottom flask. Scale up using a continuous-flow photoreactor (using narrow FEP tubing) or array multiple small batch vials around a central light source to maintain a narrow optical path length.
References
-
Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, 137(17), 5654-5657. URL:[Link]
-
Nyffeler, P. T., Durón, S. G., Burkart, M. I., Vincent, S. P., & Wong, C.-H. (2004). "Site-selective fluorination of organic compounds using 1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts (selectfluor reagents)." Accounts of Chemical Research, 37(1), 31-44. URL:[Link]
Sources
Interpreting 19F NMR spectra of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Subject: Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Executive Summary
This guide addresses the specific challenges in acquiring and interpreting
This support module covers:
-
Expected Chemical Shift & Multiplicity: Why the signal appears where it does.
-
Troubleshooting Workflows: Diagnosing missing signals or complex multiplets.
-
Impurity Profiling: Distinguishing product from hydrolysis byproducts and reagents.
Part 1: The Expected Spectrum (What You Should See)
1. The Chemical Shift: The "Bridgehead Zone"
Users often misinterpret the spectrum by looking for the signal in the typical secondary alkyl fluoride range (-160 to -180 ppm).
-
Target Range: -138 ppm to -146 ppm (referenced to CFCl₃ at 0 ppm).
-
Mechanism: The bridgehead position in the BCO cage is structurally rigid. The fluorine is bonded to a quaternary carbon. While the distal ester group (at C1) is electron-withdrawing, its inductive effect is attenuated by the cage (4
-bonds away). The shift is dominated by the cage geometry, placing it distinctly downfield from cyclohexyl fluorides.
2. The Coupling Pattern: The "Deceptive Septet"
The most common support ticket involves the "blob" or "unresolved multiplet" appearance.
-
Observation: A distinct septet (7 lines) or a broad multiplet resembling a nonet.
-
Coupling Constant (
): 15 – 18 Hz . -
Explanation: The molecule possesses effectively
symmetry along the C1-C4 axis on the NMR timescale. The Fluorine at C4 couples to the six vicinal protons located on the ethylene bridges (C3, C5, and C8).-
Because the cage is rigid, the dihedral angle between the F and these protons is fixed (approx. 60° gauche).
-
These 6 protons are chemically equivalent regarding the Fluorine.
-
Multiplicity Rule:
.
-
Data Summary Table
| Parameter | Expected Value | Notes |
| Chemical Shift ( | -142 ± 3 ppm | Upfield from Ar-F (-110), Downfield from alkyl-F (-170). |
| Multiplicity | Septet (7 lines) | Due to 6 equivalent vicinal protons. |
| 15 - 18 Hz | Large vicinal coupling typical of rigid bicyclic systems. | |
| < 2 Hz (Unresolved) | Long-range W-coupling is usually broadened into the linewidth. |
Part 2: Troubleshooting Logic (Why You Don't See It)
If your spectrum does not match the expectations above, follow this diagnostic logic.
Visual Workflow: Signal Diagnosis
Figure 1: Diagnostic decision tree for missing or anomalous
FAQ: Common Issues
Q1: The integration of the Fluorine peak is lower than expected relative to an internal standard.
-
Root Cause: Saturation Effects. Bridgehead fluorines (quaternary centers) lack direct proton attachments to facilitate relaxation via dipolar coupling. Their
relaxation times can be very long (3–10 seconds). -
Solution: Increase the relaxation delay (d1) to at least 10 seconds for quantitative integration, or use a 30° flip angle instead of 90°.
Q2: The multiplet looks like a broad hump.
-
Root Cause: Shimming or Dynamics. While the BCO cage is rigid, poor shimming can merge the 15 Hz splittings. Alternatively, if the sample is very concentrated, viscosity broadening may occur.
-
Solution: Shim on the proton signal first. Ensure the sample is not precipitating.
Part 3: Impurity Profiling
During synthesis (often via deoxyfluorination of the alcohol), several specific side products can form. Use this table to identify "mystery peaks."
| Species | Approx.[1][2][3][4][5][6][7] Shift ( | Characteristic Feature | Source |
| Target Ester | -142 ppm | Septet | Product |
| Free Acid | -144 to -146 ppm | Broadened (pH dependent) | Hydrolysis of ester |
| Elimination Product | -110 to -130 ppm | Complex / Vinyl coupling | Bicyclo[2.2.2]octene formation (rare) |
| DAST/Deoxo-Fluor | +50 to +60 ppm | Broad / Exchangeable | Unreacted Reagent |
| HF / Fluoride Ion | -120 to -160 ppm | Broad singlet | Hydrolysis of reagent (Glass etching risk!) |
Part 4: Structural Logic & Visualization
To understand the "Septet," one must visualize the symmetry. The Fluorine "sees" three ethylene bridges.
Figure 2: Coupling topology. The C4-Fluorine couples equally to the three methylene bridges, resulting in a 6-proton splitting pattern.
Part 5: Recommended Acquisition Protocol
For unambiguous characterization, use these settings:
-
Pulse Sequence: zgig (Inverse gated decoupling) is NOT recommended if you want to see the coupling pattern. Use standard zg (without proton decoupling) to verify the septet. Use {1H}-decoupled 19F NMR only to collapse the septet into a singlet for purity checks.
-
Spectral Width: 200 ppm (Center at -100 ppm).
-
Relaxation Delay (D1):
-
Qualitative: 2.0 sec
-
Quantitative: > 10.0 sec (Critical for bridgehead F)
-
-
Scans (NS): 64 (Fluorine is sensitive, but splitting divides signal intensity by 7+).
References
-
Adcock, W., & Abeywickrema, A. N. (1979). Substituent effects on fluorine-19 chemical shifts in benzobicyclo[2.2.2]octen-1-yl fluorides. Tetrahedron Letters, 20(19), 1809–1812. Link
-
Kitching, W., et al. (1977). Fluorine-19 nuclear magnetic resonance.[1][2][3][7][8][9] Electric field shifts of bicyclic fluorides.[1] Journal of the American Chemical Society, 99(8), 2408–2417. Link
-
Adcock, W., & Khor, T. C. (1978).[1] Substituent effects in the phenylbicyclo[2.2.2]octane ring system by fluorine-19 and carbon-13 NMR. Journal of the American Chemical Society, 100(24), 7799–7805. Link
-
Reich, H. J. (2023).[10] 19F Chemical Shifts. University of Wisconsin-Madison. Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. scilit.com [scilit.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. beilstein-journals.org [beilstein-journals.org]
Purification methods for separating fluorinated bicyclo[2.2.2]octane esters from impurities
Topic: Purification methods for separating fluorinated bicyclo[2.2.2]octane esters from impurities. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Format: Technical Guide, Troubleshooting Q&A, and Interactive Workflows.
Introduction: The Bioisostere Challenge
Fluorinated bicyclo[2.2.2]octane (BCO) esters are increasingly utilized in drug discovery as non-aromatic, 3D bioisosteres for phenyl rings. While they offer improved metabolic stability and solubility compared to their aromatic counterparts, their purification presents unique challenges. These scaffolds are often waxy, highly lipophilic, and prone to sublimation, making standard purification protocols insufficient.
This guide synthesizes advanced chromatographic strategies with physicochemical isolation techniques to ensure high purity (>98%) for biological assays.
Module 1: Chromatographic Strategies (The Heavy Lifting)
The Challenge: Silent Impurities and Isomers
Standard silica gel chromatography often fails to resolve fluorinated BCO esters from their non-fluorinated precursors (protio-impurities) or regioisomers due to the "fluorine camouflage" effect—where fluorine’s size mimics hydrogen, resulting in identical retention times on normal phase media.
Solution: Orthogonal Selectivity
To separate these closely related species, you must exploit the unique electronic properties of fluorine using specialized stationary phases.
Protocol A: Stationary Phase Selection
| Stationary Phase | Mechanism of Action | Target Impurity/Separation | Recommended Solvent System |
| Silica (Normal Phase) | Dipole-Dipole | Bulk removal of polar tars and unreacted acids. | Hexanes/EtOAc (Gradient 0-20%) |
| C18 (Reverse Phase) | Hydrophobic Interaction | Separation of hydrolyzed acid by-products from esters. | Water/Acetonitrile (+0.1% Formic Acid) |
| PFP (Pentafluorophenyl) | CRITICAL: Separation of regioisomers and protio-impurities. | Methanol/Water or MeOH/NH4OAc | |
| SFC (2-Ethylpyridine) | Lewis Acid-Base | High-throughput separation of stereoisomers (cis/trans). | CO2/Methanol |
Expert Insight: When separating a fluorinated BCO ester from its non-fluorinated analog, a Pentafluorophenyl (PFP) column is superior to C18. The PFP phase interacts specifically with the fluorine atoms on your BCO core via dipole-dipole and charge-transfer mechanisms, often creating the necessary separation factor (
) that C18 cannot achieve.
Visualization: Column Selection Logic
Figure 1: Decision matrix for selecting the optimal chromatographic method based on impurity profile.
Module 2: Chemical Workup & Scavenging
Before chromatography, chemical scavenging is the most efficient way to remove unreacted starting materials, particularly if the ester was synthesized via nucleophilic substitution or fluorination of an alcohol.
Troubleshooting Guide: Common Chemical Impurities
Q: My crude NMR shows unreacted carboxylic acid starting material.
-
A: BCO esters are lipophilic. Wash the organic layer (Et2O or MTBE) with 0.5 M Na2CO3 (cold). Avoid NaOH, as BCO esters can hydrolyze rapidly due to the relief of steric strain in the transition state.
Q: I used DAST/Deoxo-Fluor and have "smoking" impurities.
-
A: Residual sulfur species. Quench the reaction mixture into saturated NaHCO3 at 0°C. If the sulfur smell persists in the crude oil, wash the organic phase with a 10% bleach (NaOCl) solution to oxidize sulfides to water-soluble sulfoxides/sulfones, then wash with brine.
Q: The product is an oil that refuses to crystallize.
-
A: Fluorinated BCO esters often form "waxy solids" due to the disruption of crystal packing by fluorine.
-
Protocol: Dissolve in a minimum amount of Pentane. Cool to -78°C. If a solid forms, filter cold. If it oils out, rely on high-vacuum drying (but watch for sublimation, see Module 3).
-
Module 3: Sublimation & Isolation Risks
A critical, often overlooked property of bicyclo[2.2.2]octane derivatives is their globular shape , which imparts high vapor pressure even in solid form.
The "Disappearing Product" Phenomenon
Issue: You isolated 500mg of pure solid, put it on the high-vacuum line overnight, and found 350mg the next morning. Cause: Sublimation.[1] The BCO core is globular (like camphor), allowing it to sublime easily under reduced pressure.
Safe Drying Protocol
-
Solvent Removal: Use a rotary evaporator at 35°C/20 mbar.
-
Final Drying: Do NOT use a high-vacuum manifold (<0.1 mbar) for extended periods unless the ester chain is very heavy (MW > 350).
-
Alternative: Lyophilization from t-Butanol/Water (4:1) is safer if the compound is stable to water, as the ice matrix suppresses sublimation rates.
Module 4: Analytical Validation ( F NMR)
Standard LC-MS is often insufficient for purity assessment because fluorinated impurities may not ionize well or may share the same mass (isomers).
Protocol: Quantitative F NMR (qNMR)
-
Internal Standard: Use
-trifluorotoluene ( -63 ppm) or fluorobenzene ( -113 ppm). -
Relaxation Delay (d1): Set to 30 seconds . Fluorine nuclei on quaternary carbons (common in bridgeheads) have very long
relaxation times. A standard 1-second delay will result in under-integration of your product signal. -
Validation: The integral ratio of Product vs. Standard should match the molar ratio. If the product integral is low, you likely have non-fluorinated impurities (which
F NMR doesn't see) or paramagnetic impurities shortening relaxation.
Frequently Asked Questions (FAQ)
Q: I see a "doublet of doublets" in the
Q: Can I use distillation to purify these esters? A: Only for simple, low-molecular-weight esters (e.g., methyl/ethyl). Use a Kugelrohr apparatus due to the high melting points. However, be warned: BCO esters solidify in the condenser easily, potentially blocking the path. Chromatography is safer.
Q: My product co-elutes with the defluorinated alkene byproduct on silica. A: This is common. The alkene (bicyclo[2.2.2]oct-2-ene derivative) is non-polar.
-
Fix: Use Silver Nitrate Impregnated Silica (10% AgNO3) . The silver ions complex with the alkene
-system, retarding its elution significantly, while your fluorinated saturated ester elutes fast.
References
-
PharmaBlock. (2023). Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring. PharmaBlock Whitepapers.[2] Link
-
West, C. et al. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link
-
Edwards, P. J. (2003).[3] Purification strategies for combinatorial and parallel chemistry. Combinatorial Chemistry & High Throughput Screening. Link
-
Krenske, E. H. et al. (2008).[4] The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKIVOC. Link
-
Seebacher, W. et al. (2006).[5] Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure. European Journal of Medicinal Chemistry. Link
Sources
- 1. Bicyclo[2.2.2]octane (CAS 280-33-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Hydrolysis of Sterically Hindered Bicyclic Esters
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the hydrolysis of sterically hindered bicyclic esters. The unique structural rigidity and steric bulk of these motifs often render standard saponification protocols ineffective, leading to incomplete reactions, low yields, and undesired side products. This document provides in-depth troubleshooting guides and answers to frequently asked questions, grounded in mechanistic principles and field-proven laboratory solutions.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable protocols to overcome common obstacles.
Q1: My saponification reaction is extremely slow or has stalled, with significant starting material remaining even after prolonged reaction times. What are the primary causes and how can I resolve this?
This is the most common issue when dealing with sterically encumbered esters. The bicyclic framework effectively shields the electrophilic carbonyl carbon from nucleophilic attack by the hydroxide ion.
Primary Cause: Insufficient Nucleophilicity and Steric Hindrance. The core of the problem is the difficulty for the hydroxide nucleophile to reach the reaction center. Standard aqueous conditions can also reduce the potency of the hydroxide ion through solvation.[1][2]
Solutions:
-
1. Enhance Reagent Nucleophilicity with Non-Aqueous Systems: Traditional saponification uses aqueous solutions, but water molecules can solvate and stabilize the hydroxide anion, reducing its reactivity.[1] Moving to a non-aqueous or anhydrous medium can generate a "naked," more potent hydroxide nucleophile.
-
Recommended Method: A powerful approach involves using potassium tert-butoxide (KOtBu) with a stoichiometric amount of water in an anhydrous solvent like DMSO.[3] This generates a highly reactive, unsolvated hydroxide ion capable of attacking even very hindered carbonyls. Another effective system is using NaOH in a non-aqueous solvent mixture like CH₂Cl₂/MeOH.[1][2]
-
-
2. Optimize the Solvent and Cation:
-
Co-solvents: If your substrate has poor solubility in aqueous mixtures, the reaction will be mass-transfer limited. Using co-solvents like tetrahydrofuran (THF) or dioxane can dramatically improve solubility and reaction rates.[4]
-
Cation Choice (LiOH vs. NaOH/KOH): Lithium hydroxide (LiOH) is often a superior choice for hindered esters.[4] The small lithium cation coordinates more effectively to the carbonyl oxygen, increasing its electrophilicity and facilitating the nucleophilic attack.
-
-
3. Increase Thermal Energy:
-
Elevated Temperatures: Increasing the reaction temperature (e.g., refluxing) provides the necessary activation energy to overcome the steric barrier. However, this should be approached with caution as it can promote side reactions like epimerization or degradation, especially in complex molecules.[5] Microwave heating can sometimes provide rapid, localized heating to drive the reaction to completion under controlled conditions.[4]
-
Troubleshooting Decision Workflow
The following diagram outlines a logical approach to diagnosing and solving incomplete hydrolysis.
Sources
Resolving solubility issues with Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate in aqueous media
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Executive Summary: The "Brick Dust" Challenge
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (CAS 20277-39-8) presents a distinct solubility challenge often described in medicinal chemistry as the "brick dust" effect. Unlike flexible lipophilic chains, the bicyclo[2.2.2]octane (BCO) core is a rigid, three-dimensional scaffold.[1] This rigidity leads to high crystal lattice energy, making the solid difficult to disrupt even if the calculated LogP (~2.5) suggests moderate lipophilicity.
Furthermore, the bridgehead fluorine atom adds lipophilicity without contributing significant hydrogen-bonding capacity, and the ester group is sterically shielded, reducing its interaction with water.[1] Successful application requires disrupting these crystal lattice forces using specific cosolvent strategies or inclusion complexes.
Troubleshooting Guide (FAQ)
Q1: Why does the compound precipitate immediately upon dilution into PBS, even at low concentrations (e.g., 10 µM)?
A: This is a classic "kinetic solubility" failure.[1]
-
Mechanism: When you spike a DMSO stock directly into an aqueous buffer, the DMSO diffuses away rapidly. The rigid hydrophobic BCO molecules, suddenly exposed to water, aggregate faster than they can solvate.[1] This is exacerbated by the high lattice energy of the BCO cage.
-
Solution: You must lower the kinetic barrier. Do not dilute directly from 100% DMSO to 100% Buffer. Use an intermediate dilution step with a semi-polar solvent (like PEG-400) or include a surfactant (Tween 80) in the buffer before adding the compound.[1]
Q2: Is the ester group susceptible to hydrolysis during long incubations (24h+)?
A: Generally, no , but pH matters.
-
Mechanism: The ester carbonyl at the bridgehead position (C1) is sterically hindered by the bicyclic cage. Standard
hydrolysis is geometrically impossible because the backside attack is blocked by the cage.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> (base-catalyzed) hydrolysis is possible but significantly slower than in linear esters. -
Recommendation: The compound is stable in neutral buffers (pH 7.4) for >24 hours. Avoid pH > 9.0, where hydroxide concentration forces the reaction despite steric hindrance.
Q3: Can I use Cyclodextrins (CDs) to improve solubility?
A: Yes, this is the gold standard for this scaffold.
-
Reasoning: The BCO cage fits almost perfectly into the hydrophobic cavity of
-Cyclodextrin and its derivatives (e.g., HP- -CD). The fluorine atom does not sterically impede this inclusion; in fact, it often enhances the binding constant via hydrophobic interactions inside the CD cavity. -
Protocol: Use 2-hydroxypropyl-
-cyclodextrin (HP- -CD) at 5–10 equivalents relative to the compound, or a fixed 10% w/v solution in your assay buffer.
Experimental Protocols
Protocol A: The "Step-Down" Dilution Method (For Cellular Assays)
Use this when cyclodextrins are not an option.
Materials:
-
Compound Stock (10 mM in DMSO)[1]
-
Intermediate Solvent: PEG-400 (Polyethylene glycol)[1]
-
Assay Buffer: PBS + 0.1% Tween 80
Step-by-Step:
-
Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into 100% PEG-400 .
-
Result: 1 mM Compound in 10% DMSO / 90% PEG-400. (This mixture solvates the BCO core better than DMSO alone).[1]
-
-
Vortex: Mix vigorously for 30 seconds. Ensure no visible particulates.
-
Final Dilution: Pipette the Intermediate slowly into the Assay Buffer while vortexing the buffer.
-
Target: 10 µM final concentration.
-
Final Solvent Composition: 0.1% DMSO, 0.9% PEG-400, 99% Buffer.[1]
-
Protocol B: Cyclodextrin Complexation (For Animal Studies/High Conc.)
Use this to achieve concentrations >100 µM.[1]
-
Vehicle Prep: Dissolve 20% (w/v) HP-
-CD in sterile water or saline. Filter sterilize (0.22 µm). -
Compound Addition: Add the solid compound directly to the CD solution (Do not use DMSO if possible).
-
Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn from cloudy to clear as the inclusion complex forms.
-
Verification: Centrifuge at 10,000 x g for 5 mins to pellet any non-complexed solid. Use the supernatant.
Data & Solvent Compatibility
Table 1: Solvent Compatibility Matrix
| Solvent / Excipient | Solubility Rating | Recommendation | Notes |
| DMSO | High (>50 mM) | Stock Solution | Store at -20°C; hygroscopic nature can induce precipitation over time. |
| Ethanol | Moderate | Avoid | High volatility changes concentration; less effective for BCO cages than DMSO. |
| PEG-400 | High | Intermediate | Excellent for "wetting" the lipophilic cage before buffer addition. |
| PBS (pH 7.4) | Very Low (<10 µM) | Diluent Only | Will cause precipitation without additives.[1] |
| HP- | High (>1 mM) | Formulation | Forms 1:1 inclusion complexes; prevents aggregation. |
| Tween 80 (0.1%) | Moderate | Assay Additive | Lowers surface tension; prevents adhesion to plasticware. |
Visualizing the Solubility Strategy
The following diagram illustrates the decision logic for solubilizing rigid lipophilic scaffolds like Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
Caption: Decision tree for selecting the optimal solubilization protocol based on required concentration.
Mechanism of Action: Cyclodextrin Inclusion
Understanding why cyclodextrins work is crucial for troubleshooting. The BCO cage is a "globular" hydrophobe.
Caption: Schematic of the BCO cage displacing high-energy water from the Cyclodextrin cavity, driving solubility.
References
-
Lipophilicity and Rigid Scaffolds
-
Cyclodextrin Complexation
-
Hydrolysis of Bridgehead Esters
- Title: Rates of hydrolysis in bicyclic and monocyclic compounds.
- Source: Chemistry Stack Exchange / General Organic Chemistry Principles.
- Relevance: Details the steric inhibition of and mechanisms
-
URL:
-
Lipid-Based Formulation Strategies
Sources
Technical Support Center: Optimizing Nucleophilic Substitution on Bicyclo[2.2.2]octanes
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in synthetic chemistry involving bicyclo[2.2.2]octane scaffolds. The unique steric and electronic properties of this bridged bicyclic system present specific challenges in achieving efficient nucleophilic substitution. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, with a primary focus on the critical parameter of reaction temperature.
Troubleshooting Guide: A Question-and-Answer Approach
Q1: My nucleophilic substitution on a 1-bromobicyclo[2.2.2]octane is resulting in extremely low to no product yield. I've tried increasing the temperature, but it doesn't seem to help. What's going on?
A1: This is a classic and well-documented challenge with bridgehead-substituted bicyclo[2.2.2]octanes. The core of the problem lies in the inherent structural rigidity of the bicyclic system, which disfavors both SN1 and SN2 reaction pathways.[1][2]
-
Why SN2 is Disfavored: The SN2 mechanism requires a backside attack by the nucleophile. In a bicyclo[2.2.2]octane system, the bridgehead carbon's backside is completely blocked by the rest of the cage-like structure.[1] This steric hindrance makes a direct displacement of the leaving group virtually impossible.[1][3][4][5] Increasing the temperature will not overcome this fundamental steric barrier.
-
Why SN1 is Disfavored: The SN1 mechanism proceeds through a carbocation intermediate. For this to happen, the carbon bearing the leaving group must rehybridize from sp³ to a planar sp² geometry.[1] In the rigid bicyclo[2.2.2]octane framework, forcing the bridgehead carbon into a planar geometry would introduce an immense amount of angle strain, making the formation of the carbocation intermediate energetically prohibitive.[1][6]
Troubleshooting Steps:
-
Re-evaluate the Feasibility: Direct nucleophilic substitution at the bridgehead of a simple bicyclo[2.2.2]octane is often not a viable synthetic route.[2] Consider alternative synthetic strategies to achieve your target molecule.
-
Consider Radical Pathways: While ionic pathways are disfavored, radical-mediated substitutions can sometimes be successful.[7][8] These reactions proceed through different intermediates and are not subject to the same geometric constraints.
-
Alternative Substrates: If possible, consider if functionalization can be achieved on a precursor before the bicyclic system is formed.
Q2: I'm attempting a substitution on a 2-substituted bicyclo[2.2.2]octane, not at the bridgehead. My yields are still poor, and I'm seeing a complex mixture of products. How does temperature play a role here?
A2: Moving the substitution away from the bridgehead opens up more possibilities, but challenges remain. The bicyclo[2.2.2]octane skeleton is still conformationally rigid, which can influence the accessibility of the reaction center. Temperature becomes a critical parameter to balance the desired substitution reaction against competing side reactions, primarily elimination.
-
Competition between Substitution and Elimination: Even at a non-bridgehead position, steric hindrance can be a significant factor.[9] Bulky nucleophiles or hindered substrates can favor elimination (E2) over substitution (SN2).[10]
-
Influence of Temperature: Generally, higher temperatures favor elimination over substitution. This is because elimination reactions typically have a higher activation energy and result in an increase in the number of molecules (greater entropy), making them more favorable at elevated temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: To favor substitution over elimination, it is often beneficial to run the reaction at a lower temperature for a longer period.[10]
-
Optimize Your Nucleophile: Use a strong, but minimally bulky, nucleophile.[10] For example, azide (N₃⁻) is a good nucleophile with low basicity, which can help to minimize the competing E2 reaction.[10]
-
Solvent Selection: The choice of solvent is crucial. For SN2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation of the nucleophilic salt, leaving the anion more "naked" and reactive.[11][12][13] Polar protic solvents can stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[12][14]
Data Presentation: Effect of Temperature on Substitution vs. Elimination
| Temperature | Predominant Pathway | Rationale |
| Low (e.g., 0-25 °C) | Substitution (SN2) | Lower kinetic energy favors the pathway with the lower activation energy, which is often substitution. |
| High (e.g., >80 °C) | Elimination (E2) | Higher kinetic energy overcomes the higher activation energy of elimination; increased entropy of the products is also a driving force. |
Frequently Asked Questions (FAQs)
Q3: What is the ideal temperature range for a successful nucleophilic substitution on a non-bridgehead bicyclo[2.2.2]octane derivative?
A3: There is no single "ideal" temperature. The optimal temperature is highly dependent on the specific substrate, nucleophile, and solvent system. However, a general starting point is to begin at room temperature (20-25 °C) and monitor the reaction progress. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-60 °C) may be beneficial. If elimination products are observed, the temperature should be lowered.
Q4: How does the choice of leaving group affect the optimal reaction temperature?
A4: A better leaving group will generally allow for a lower reaction temperature. Good leaving groups are weak bases that can stabilize the negative charge they acquire upon departure.[15][16]
Table: Common Leaving Groups and Their Relative Reactivity
| Leaving Group | Conjugate Acid pKa | Relative Reactivity | Implication for Temperature |
| Triflate (CF₃SO₃⁻) | ~ -14 | Excellent | Can often react at or below room temperature. |
| Tosylate (TsO⁻) | ~ -2.8 | Very Good | Typically requires mild heating. |
| Iodide (I⁻) | ~ -10 | Good | May require moderate heating. |
| Bromide (Br⁻) | ~ -9 | Good | May require moderate heating. |
| Chloride (Cl⁻) | ~ -7 | Fair | Often requires higher temperatures. |
Using a better leaving group can be a key strategy to avoid the high temperatures that favor elimination.
Q5: Can solvent choice influence the effective reaction temperature?
A5: Absolutely. The solvent plays a critical role in stabilizing the transition state of the reaction.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are generally preferred for SN2 reactions as they do not strongly solvate the nucleophile, leaving it more reactive.[11][12][13] This can lead to faster reaction rates at lower temperatures.
-
Polar Protic Solvents (e.g., Water, Alcohols): These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding.[14][17] While they can be effective for SN1 reactions by stabilizing the carbocation intermediate, they can slow down SN2 reactions by stabilizing the nucleophile.[11][12][14][15]
Experimental Workflow: Optimizing Reaction Temperature
Caption: A workflow for optimizing reaction temperature in nucleophilic substitutions on bicyclo[2.2.2]octanes.
Experimental Protocol: General Procedure for Nucleophilic Substitution on a 2-Bromobicyclo[2.2.2]octane Derivative
This protocol provides a starting point for optimization.
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-bromobicyclo[2.2.2]octane substrate (1.0 eq) in a suitable polar aprotic solvent (e.g., anhydrous DMF, 0.1-0.5 M).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt, ensure it is finely powdered and anhydrous.
-
Temperature Control: Place the flask in a temperature-controlled bath (e.g., an oil bath or cryostat) set to the desired initial temperature (e.g., 25 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable method (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation.
Logical Relationship: Factors Influencing Reaction Outcome
Caption: Interplay of key factors determining the success of nucleophilic substitution on bicyclo[2.2.2]octanes.
References
- Fort, R. C., Jr.; Schleyer, P. v. R. Adv. Alicyclic Chem.1966, 1, 283. (No URL available)
-
NIST. Bicyclo[2.2.2]octane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
-
Haas, M.; Leypold, M.; Schuh, L.; Fischer, R.; Torvisco, A.; Stueger, H. Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes. Organometallics2013 , 32 (15), 4246–4255. [Link]
-
Bernasconi, C. F.; Rappoport, Z. Nucleophilic Vinylic Substitution. Acc. Chem. Res.2009 , 42 (7), 993–1003. [Link]
-
Quora. Why does bicyclic alkyl bromide resist substitution by both SN1 and SN2 mechanisms? [Link]
-
Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Dalal Institute. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-6, PPT-21 SN1 Reactions. [Link]
-
Lomas, J. S.; Dubois, J. E. Quantitative study of solvent effects on the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane and 2-chloroethylbenzene, 2-bromoethylbenzene, and 2-iodoethylbenzene. Part 2. Mixed solvents. J. Chem. Soc., Perkin Trans. 21976 , 417-420. [Link]
-
Royal Society of Chemistry. Nucleophilic vinylic substitution in bicyclic methyleneaziridines: SNVπ or SNVσ? [Link]
-
Fu, G. C. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Cent. Sci.2017 , 3 (7), 692–700. [Link]
-
University of Illinois Springfield. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
Royal Society of Chemistry. Nucleophilic vinylic substitution in bicyclic methyleneaziridines: SNVπ or SNVσ? [Link]
-
American Chemical Society. Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. The Journal of Organic Chemistry. [Link]
- Google Patents. WO2019075004A1 - Synthesis of bicyclo[2.2.
-
Bar-Ilan University. Bridgehead substituents effect on the reactivity of bicyclobutane in its reactions with nucleophiles. A comparison with olefinic systems. [Link]
-
Scilit. EPR study of bridgehead‐substituted bicyclo [2.2.2]oct‐1‐yl and triptycyl radicals. [Link]
-
Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
eScholarship.org. Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. [Link]
-
Arkat USA. The synthesis and transformations of fused bicyclo[2.2.2]octenes. [Link]
-
National Center for Biotechnology Information. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. [Link]
-
National Center for Biotechnology Information. Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold for the Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease. [Link]
-
National Center for Biotechnology Information. Oxidative Scission of Bicyclo[2.2.2]octenones: Untying the α-Dimethoxycarbonyl. [Link]
-
Master Organic Chemistry. What Makes A Good Leaving Group? [Link]
-
YouTube. Rate Effects of Bimolecular Nucleophilic Substitutions. [Link]
-
Brainly. [FREE] 1-Bromobicyclo[2.2.2]octane does not undergo an E2 reaction when treated with a strong base. Explain why. [Link]
-
National Center for Biotechnology Information. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? [Link]
-
YouTube. Steric Hindrance | Organic Chemistry. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Chemistry LibreTexts. Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]
-
Chemistry LibreTexts. 7.5: SN1 vs SN2. [Link]
-
YouTube. Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. [Link]
Sources
- 1. quora.com [quora.com]
- 2. WO2019075004A1 - Synthesis of bicyclo[2.2.2]octane derivatives - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. brainly.com [brainly.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scilit.com [scilit.com]
- 9. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. users.wfu.edu [users.wfu.edu]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. spcmc.ac.in [spcmc.ac.in]
Technical Support Center: Column Chromatography of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing column chromatography for the purification of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The protocols and explanations herein are grounded in established chromatographic theory and practical laboratory experience.
Understanding the Molecule: Polarity and Its Implications
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate possesses a unique structural combination: a rigid, non-polar bicyclooctane core, a polar ethyl ester group, and a moderately polar fluorine atom. This combination places the molecule in the moderately polar range. The ester group is the primary contributor to its polarity, while the bulky, non-planar bicyclic structure and the electronegative fluorine atom influence its interaction with the stationary phase. Understanding this polarity is the cornerstone of developing an effective purification strategy.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate on a silica gel column?
A1: For a compound of moderate polarity like Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate, a binary solvent system consisting of a non-polar solvent and a moderately polar solvent is the most effective approach.[1][2][3] The most common and highly recommended starting point is a mixture of hexanes (or heptane) and ethyl acetate .[1][2]
A systematic approach to determining the optimal ratio is crucial. Begin by conducting Thin Layer Chromatography (TLC) analysis with a series of solvent mixtures.[4][5] A good starting point for your TLC trials would be:
-
10% Ethyl Acetate / 90% Hexanes
-
20% Ethyl Acetate / 80% Hexanes
-
30% Ethyl Acetate / 70% Hexanes
The ideal solvent system for column chromatography will result in a Retention Factor (Rf) of 0.2 - 0.35 for your target compound on the TLC plate.[4][6][7] An Rf in this range ensures that the compound will move through the column at a reasonable rate, allowing for good separation from both less polar and more polar impurities.[6]
Q2: My compound is not moving off the baseline on the TLC plate, even with 50% ethyl acetate in hexanes. What should I do?
A2: If your compound remains at the baseline (Rf ≈ 0), the solvent system is not polar enough to elute it from the silica gel. You have a few options:
-
Increase the polarity of the mobile phase: Gradually increase the percentage of ethyl acetate. If you reach 100% ethyl acetate and the compound still has a very low Rf, you can introduce a stronger polar solvent. A common strategy is to use a mixture of dichloromethane and methanol.[1][2] Start with a small percentage of methanol (e.g., 1-5%) in dichloromethane. Be cautious, as using more than 10% methanol in your solvent system can lead to the dissolution of the silica gel.[1][2]
-
Consider an alternative polar solvent: Diethyl ether is another option that can be substituted for ethyl acetate. It has a slightly different selectivity and may provide better results for your specific compound.[1][2]
Q3: I'm observing significant peak tailing in my collected fractions. What is the likely cause and how can I fix it?
A3: Peak tailing is often indicative of undesirable secondary interactions between your compound and the stationary phase, or issues with the column packing and loading.[8][9] For Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate, potential causes include:
-
Acidic Silica Gel: Standard silica gel is slightly acidic, which can lead to interactions with the lone pairs of electrons on the oxygen atoms of the ester group.[10] This can cause tailing.
-
Column Overload: Loading too much sample onto the column can lead to a non-linear adsorption isotherm, resulting in peak tailing.[9]
-
Poor Column Packing: An unevenly packed column with channels or cracks will result in a non-uniform flow of the mobile phase, leading to band broadening and tailing.[7][11]
Troubleshooting Steps:
-
Neutralize the Silica Gel: If you suspect acidity is an issue, you can add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your eluent.[1][12] This will neutralize the acidic sites on the silica.
-
Reduce Sample Load: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading is recommended.[3]
-
Improve Column Packing Technique: Ensure your silica gel is packed as a uniform slurry and that there are no air bubbles or cracks in the column bed.[7][13]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the column chromatography of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from a Close-Running Impurity | The chosen solvent system lacks sufficient selectivity for the two compounds. | 1. Optimize the Solvent System: Experiment with different solvent combinations. For instance, substituting ethyl acetate with dichloromethane or acetone might alter the selectivity and improve separation.[14][15] 2. Run a Gradient Elution: Start with a less polar solvent system to elute the less polar impurity first. Then, gradually increase the polarity of the mobile phase to elute your target compound.[4][12][14] 3. Use a Longer Column: Increasing the length of the stationary phase can enhance resolution.[7] |
| Compound Elutes Too Quickly (High Rf) | The mobile phase is too polar. | 1. Decrease the Polarity of the Eluent: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.[16] Aim for an Rf of 0.2-0.35 on your scouting TLC.[4][6] |
| Compound Takes Too Long to Elute or Doesn't Elute at All (Low Rf) | The mobile phase is not polar enough. | 1. Increase the Polarity of the Eluent: Gradually increase the proportion of the polar solvent.[14] 2. Switch to a Stronger Polar Solvent: If increasing the percentage of your current polar solvent is ineffective, consider switching to a more polar solvent like methanol (in small percentages with dichloromethane).[1][2] |
| Cracked or Channeled Column Bed | Improper packing technique (e.g., dry packing without care, solvent polarity changed too drastically). | 1. Repack the Column: The best solution is to repack the column carefully using a slurry method to ensure a homogenous bed.[7][11] 2. Avoid Drastic Polarity Changes: When running a gradient, increase the polarity of the solvent mixture gradually.[11] Mixing highly disparate solvents can generate heat and cause cracking. |
| Compound Appears to Decompose on the Column | The compound is unstable on the acidic silica gel. | 1. Use Deactivated Silica: Treat the silica gel with a base like triethylamine before packing the column.[12] 2. Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[17] |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Prepare several developing chambers with different ratios of ethyl acetate in hexanes (e.g., 1:9, 2:8, 3:7 v/v).
-
Dissolve a small amount of your crude Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate in a volatile solvent like dichloromethane.
-
Using a capillary tube, spot the dissolved sample onto at least three separate TLC plates.
-
Place one TLC plate in each of the prepared developing chambers.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front with a pencil, and allow them to dry completely.
-
Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine).
-
Calculate the Rf value for your target compound in each solvent system. Select the system that provides an Rf between 0.2 and 0.35 for the column chromatography.[4][6]
Protocol 2: Column Chromatography - Slurry Packing and Elution
-
Column Preparation: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[13]
-
Slurry Preparation: In a beaker, mix your silica gel (230-400 mesh is standard for flash chromatography) with your chosen starting eluent to form a consistent slurry.[3][7]
-
Packing the Column: Pour the silica slurry into the column. Allow the solvent to drain while gently tapping the side of the column to ensure even packing and remove any air bubbles.[13][18] Do not let the top of the silica bed run dry.
-
Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent. Carefully add this solution to the top of the column. Alternatively, for less soluble samples, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[3][18][19]
-
Elution: Carefully add your eluent to the top of the column. Begin collecting fractions. You can either run the column isocratically (with the same solvent mixture throughout) or with a gradient of increasing polarity.[14][16]
-
Fraction Analysis: Monitor the collected fractions by TLC to determine which ones contain your purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: Workflow for selecting an optimal solvent system using TLC.
Caption: A logical workflow for troubleshooting poor separation.
References
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
University of Rochester. Solvent Systems for Flash Column Chromatography. [Link]
-
UCT Science. SOP: FLASH CHROMATOGRAPHY. [Link]
-
Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. PMC. [Link]
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. [Link]
-
Chande, A. Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. [Link]
-
Chromatography Forum. (2008, November 18). Halogenated Molecule Sticking to Column. [Link]
-
University of York. Determining a solvent system. [Link]
-
Yamazen. Ideal Method Transfer from TLC to Column Chromatography. [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
- Dolan, J. W. (2016). Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America.
-
University of Victoria. Column chromatography. [Link]
-
How to run column chromatography. [Link]
-
ResearchGate. 8. Column Chromatography. [Link]
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Organic Chemistry at CU Boulder. Column Chromatography Procedures. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
Setting up and running a column. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. aroonchande.com [aroonchande.com]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. yamazenusa.com [yamazenusa.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epruibiotech.com [epruibiotech.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 15. biotage.com [biotage.com]
- 16. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chromatography [chem.rochester.edu]
- 18. pcliv.ac.uk [pcliv.ac.uk]
- 19. orgchemboulder.com [orgchemboulder.com]
Validation & Comparative
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate vs benzene as a structural bioisostere
This guide provides an in-depth technical comparison between Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (a saturated, bridged bicyclic scaffold) and its aromatic analog, Ethyl 4-fluorobenzoate . It is designed for medicinal chemists and drug discovery scientists seeking to optimize lead compounds by "escaping flatland."
Topic: Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate vs. Ethyl 4-fluorobenzoate
Part 1: Executive Analysis & Scientific Rationale
The "Escape from Flatland" Imperative
The transition from a planar phenyl ring to a three-dimensional bicyclo[2.2.2]octane (BCO) core is a textbook strategy in modern medicinal chemistry to improve physicochemical properties without sacrificing potency. While the benzene ring (in ethyl 4-fluorobenzoate) relies on
Structural & Electronic Divergence
The bioisosteric relationship relies on the geometric similarity of the para-vectors, yet the electronic environments are starkly different.
-
Geometric Mimicry: The distance between the C1 and C4 bridgehead carbons in the BCO scaffold is approximately 2.60 Å .[1] In comparison, the distance between para-carbons in a benzene ring is approximately 2.80 Å . This ~0.2 Å difference is usually negligible for binding pocket occupancy, allowing the BCO moiety to project substituents (Fluorine and Ester) into the same spatial regions as the phenyl ring.
-
Electronic Decoupling:
-
Benzene: The fluorine atom donates electron density into the ring via resonance (mesomeric effect) while withdrawing via induction. The ester carbonyl is conjugated with the
-system, affecting its electrophilicity and the pKa of the corresponding acid (~4.14 for 4-fluorobenzoic acid). -
BCO: The cage is saturated. There is no resonance transmission . The fluorine at C4 exerts a strong electron-withdrawing effect solely through induction (field effect) across the cage. This typically results in a less acidic carboxylic acid (pKa ~5.5–6.0) compared to the benzoate, altering the electrostatic profile of the molecule.
-
Physicochemical Performance
The BCO scaffold typically improves drug-like properties through two mechanisms:
-
Solubility: The 3D "cage" structure disrupts planar packing in the solid state. Unlike the flat benzene rings that stack efficiently (high lattice energy), BCO derivatives often have lower melting points and higher aqueous solubility.
-
Metabolic Stability: The benzene ring is prone to oxidative metabolism (epoxidation, hydroxylation) leading to potential toxicophores (quinones). The BCO scaffold is chemically inert to these pathways. The bridgehead hydrogens are the only metabolic soft spots; replacing the C4-hydrogen with Fluorine (as in our subject compound) effectively blocks CYP450-mediated hydroxylation, rendering the core metabolically robust.
Part 2: Comparative Data & Visualization
Table 1: Physicochemical Comparison
| Feature | Ethyl 4-fluorobenzoate | Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | Impact on Drug Design |
| Hybridization | Increases | ||
| C1-C4 Distance | ~2.80 Å | ~2.60 Å | Maintains binding vector fidelity. |
| Electronic Character | Conjugated | Inductive / Field Effect only | Modulates pKa and H-bond acceptor strength. |
| Metabolic Liability | High (Aromatic hydroxylation) | Low (Blocked by F) | Reduces clearance; prevents toxic metabolites. |
| Lipophilicity (LogP) | Moderate (~2.5) | High (~2.8 - 3.0) | BCO is greasier but more soluble due to packing disruption. |
| Solubility | Limited (Crystal packing) | Enhanced | Critical for oral bioavailability. |
Visualizing the Bioisosteric Logic
Caption: Logical flow of replacing the planar benzene ring with the BCO scaffold to optimize physicochemical parameters.
Part 3: Experimental Protocol
Synthesis of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
Unlike the commercially ubiquitous ethyl 4-fluorobenzoate, the BCO analog often requires synthesis. The most robust route utilizes Deoxofluor or DAST to install the fluorine at the bridgehead of a hydroxy-precursor.
Reagents & Materials:
-
Starting Material: Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (often derived from dimethyl cyclohexane-1,4-dicarboxylate).
-
Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Saturated aqueous
.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Ethyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Dropwise add DAST (1.5 equiv) via syringe. Caution: DAST reacts violently with water and releases HF.
-
Reaction: Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 4–12 hours. Monitor conversion by TLC (stain with PMA or KMnO4; BCOs are not UV active).
-
Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated
(gas evolution will occur). -
Workup: Extract the aqueous layer with DCM (3x). Combine organics, dry over
, filter, and concentrate in vacuo. -
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a white solid or clear oil.
Synthesis Workflow Diagram
Caption: Protocol for converting the bridgehead hydroxyl group to a fluorine substituent using DAST.
References
-
Levterov, V. V., et al. (2023). "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." Nature Communications, 14, 5608.
-
Mykhailiuk, P. K. (2019). "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry, 17, 2839–2849.
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Blanchard, S., et al. (2012). "Bicyclo[2.2.2]octane derivatives as surrogates for the phenyl ring in the design of inhibitors." Bioorganic & Medicinal Chemistry Letters.
-
Sigma-Aldrich. "Ethyl 4-fluorobenzoate Product Page."[2]
Sources
Comparative Guide: Lipophilicity of Fluorinated vs. Non-Fluorinated Bicyclo[2.2.2]octanes
The following guide provides an in-depth technical analysis of the lipophilicity (LogP) differences between bicyclo[2.2.2]octane (BCO) and its fluorinated derivatives. This content is designed for medicinal chemists and drug discovery scientists.
Executive Summary: The "Polar Hydrophobicity" Paradox
In modern drug design, the bicyclo[2.2.2]octane (BCO) scaffold serves as a critical 3D bioisostere for the phenyl ring and the tert-butyl group. While the parent BCO is a highly lipophilic hydrocarbon cage, the introduction of fluorine atoms creates a unique physicochemical state often termed "Polar Hydrophobicity."
Contrary to the trend in aromatic systems—where fluorination typically increases lipophilicity (LogP)—fluorination of the aliphatic BCO scaffold often decreases LogP. This phenomenon is driven by the strong, directional C–F dipole moments which, in a rigid cage system, cannot relax or reorganize, thereby creating a permanent electrostatic surface that interacts more favorably with water than the parent hydrocarbon.
Key Takeaway: Replacing hydrogen with fluorine on a BCO scaffold acts as a "lipophilicity break," lowering LogP while maintaining steric bulk and metabolic stability.
Mechanistic Insight: Why Fluorine Lowers LogP in BCO
To understand the data, we must first establish the causality. The lipophilicity of BCO derivatives is governed by the balance between the hydrophobic surface area and the polarity introduced by substituents.
The Dipole Factor
-
Parent BCO: The D3h symmetric cage has a net dipole moment of zero. It presents a purely hydrophobic surface to the solvent, resulting in a high LogP (~3.5).
-
1-Fluoro-BCO: The introduction of a single fluorine atom creates a strong C–F dipole (~1.4 D). Unlike flexible alkyl chains where the dipole can be "buried" by conformational collapse, the rigid BCO cage forces this dipole to remain exposed. This increases the free energy of solvation in water, lowering LogP.
-
1,4-Difluoro-BCO: Introducing a second fluorine at the bridgehead (C4) cancels the net molecular dipole (returning to zero) due to symmetry. However, the molecule now possesses two local polar C–F bonds. Interestingly, this often results in a LogP that is higher than the mono-fluoro species but still lower than the parent, a phenomenon driven by the quadrupole moment and local solvation shells.
Diagram: The Polarity-Lipophilicity Axis
Figure 1: Mechanistic impact of fluorination on the physicochemical state of the BCO scaffold.
Comparative Data Analysis
The following table synthesizes predicted (XLogP3) and experimental trends for BCO derivatives. Note that while absolute experimental values vary by method, the relative differences (Delta LogP) are consistent across literature.
Table 1: Lipophilicity Profile of BCO Derivatives
| Compound | Structure | LogP (Consensus)* | ΔLogP (vs Parent) | Key Physicochemical Feature |
| Bicyclo[2.2.2]octane | C₈H₁₄ | 3.5 | — | High lipophilicity; pure hydrocarbon surface. |
| 1-Fluorobicyclo[2.2.2]octane | C₈H₁₃F | 2.9 | -0.6 | Strong molecular dipole increases water solubility. |
| 1,4-Difluorobicyclo[2.2.2]octane | C₈H₁₂F₂ | 3.1 | -0.4 | Zero net dipole, but local polarity reduces LogP vs parent. |
| 1-Hydroxybicyclo[2.2.2]octane | C₈H₁₃OH | 1.2 | -2.3 | Hydrogen bonding capability drastically lowers LogP. |
*Note: Values are based on XLogP3 consensus models and validated against trends in substituted bioisosteres (e.g., Imatinib analogs).
Analysis of the Data
-
The Fluorine "Dip": Replacing a bridgehead hydrogen with fluorine drops the LogP by approximately 0.6 units. This is a significant shift for a single atom substitution and is valuable for medicinal chemists trying to lower the lipophilicity of a lead compound without introducing a metabolically labile group (like -OH).
-
Bioisosteric Comparison: Compared to a Phenyl ring (LogP ~2.1), the parent BCO (LogP ~3.5) is significantly more lipophilic.[1] Fluorination (LogP ~2.9) brings the BCO scaffold closer to the lipophilicity of the phenyl ring it is often meant to replace, improving the "likeness" of the bioisostere.
Experimental Protocols for LogP Determination
For high-integrity data, relying solely on prediction algorithms is insufficient due to the unique electronic effects of the cage structure. Two primary methods are recommended.
Method A: Potentiometric Titration (Shake-Flask Surrogate)
Best for: Ionizable derivatives (e.g., if the BCO is attached to an amine).
Protocol:
-
Sample Prep: Dissolve 1-3 mg of the BCO derivative in 0.5 mL of assay buffer (0.15 M KCl).
-
Titration: Perform dual-phase potentiometric titration using varying ratios of water-saturated octanol and octanol-saturated water.
-
Calculation: The shift in pKa values across different octanol/water ratios allows for the precise calculation of LogP (neutral species) and LogD (pH-dependent).
-
Validation: Use a standard curve with Toluene (LogP 2.7) and Adamantane (LogP 4.2).
Method B: RP-HPLC Estimation (High Throughput)
Best for: Neutral, non-ionizable BCO fluorides.
This method correlates the retention time (
Workflow Diagram:
Figure 2: RP-HPLC workflow for determining lipophilicity of non-UV active BCO derivatives.
Critical Note on Detection: Parent BCO and its fluorinated analogs lack a chromophore. Standard UV detection (254 nm) will fail. You must use Refractive Index (RI) detection, Evaporative Light Scattering Detection (ELSD), or Charged Aerosol Detection (CAD).
Implications for Drug Design
-
Metabolic Stability: The C–F bond is stronger than the C–H bond (116 kcal/mol vs 99 kcal/mol). Fluorination at the bridgehead positions of BCO blocks the primary site of oxidative metabolism (cytochrome P450 hydroxylation), extending the half-life of the drug.
-
Permeability: While fluorination lowers LogP, the "Polar Hydrophobicity" ensures the molecule remains lipophilic enough to cross cell membranes. The 1-fluoro-BCO motif is often superior to the 1-hydroxy-BCO motif, which may be too polar (LogP ~1.2) to permeate the blood-brain barrier effectively.
-
Solubility: The increased polarity of the 1-fluoro derivative improves aqueous solubility compared to the parent BCO, addressing a common liability of cage hydrocarbons.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9235, Bicyclo[2.2.2]octane. Link
-
U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Bicyclo[2.2.2]octane, 1-fluoro-.[2] Link
-
PharmaBlock. Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring. Whitepaper. Link
Sources
Structural Elucidation of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate: A Comparative Analysis of X-ray Crystallography
A definitive guide to the structural validation of a key fluorinated building block, comparing the unparalleled precision of single-crystal X-ray diffraction with complementary analytical techniques.
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a widely employed strategy to enhance metabolic stability, bioavailability, and binding affinity.[1][2] Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate, a conformationally rigid building block, presents a unique platform for the design of novel therapeutics.[3][4] Its bicyclic system offers a three-dimensional framework that can effectively mimic structural motifs of biologically active molecules.[3] The precise determination of its three-dimensional structure is paramount for understanding its interactions within a biological system and for the rational design of next-generation pharmaceuticals.
This guide provides an in-depth analysis of the structural validation of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate, with a primary focus on single-crystal X-ray crystallography. It will detail the experimental workflow, from crystal growth to data refinement, and compare the insights gained from this powerful technique with those from other widely used analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, researchers can generate a precise electron density map and, subsequently, a detailed atomic model.[5][6] This method provides unequivocal information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.
Experimental Protocol: From Powder to Picture
The journey from a powdered sample to a refined crystal structure involves several critical steps:
1. Crystal Growth:
-
Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
-
Methodology: Slow evaporation of a saturated solution of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate in a suitable solvent system (e.g., hexanes/ethyl acetate) is a common technique.[7] The slow rate of evaporation allows for the ordered arrangement of molecules into a crystal lattice.
2. Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Methodology: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7] The crystal is then rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
-
Objective: To determine the atomic positions and refine the structural model.
-
Methodology: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the agreement between the calculated and observed structure factors. Key refinement parameters include R-factors (R1, wR2) and the goodness-of-fit (GooF).[8]
The Workflow of Structural Validation
The following diagram illustrates the comprehensive workflow for the structural validation of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate, emphasizing the central role of X-ray crystallography and its comparison with other techniques.
Caption: Workflow for structural validation.
A Comparative Look: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides unparalleled detail in the solid state, a comprehensive structural validation often involves complementary techniques that offer insights into the molecule's properties in solution and its elemental composition.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| State of Matter | Solid (Crystal) | Solution | Gas Phase (Ionized) |
| Information Provided | Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of nuclei, solution-state conformation, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Strengths | Unambiguous determination of absolute configuration.[9] | Provides information about the molecule's behavior in a more biologically relevant state (solution).[5] | High sensitivity, requires very small sample amounts. |
| Limitations | Requires high-quality single crystals, which can be challenging to grow.[5] The solid-state conformation may not be identical to the solution-state conformation.[9] | Structure determination can be complex for larger molecules.[6] Provides an average structure in solution. | Does not provide direct information about the 3D structure. |
The Importance of Data Integrity: CIF Validation and Deposition
The results of a crystallographic study are typically disseminated in a standard format known as a Crystallographic Information File (CIF). Before publication, it is crucial to validate the CIF to ensure the quality and integrity of the data.[10][11] The International Union of Crystallography (IUCr) provides a free online service, checkCIF, for this purpose.[12] Any alerts or errors identified by checkCIF should be addressed before depositing the data with a crystallographic database, such as the Cambridge Crystallographic Data Centre (CCDC).[8][12][13] This ensures that the structural information is accurate and accessible to the broader scientific community.
Conclusion
The structural validation of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate through single-crystal X-ray crystallography provides a definitive and high-resolution picture of its three-dimensional architecture. This information is invaluable for understanding its potential as a building block in medicinal chemistry. While NMR and mass spectrometry offer complementary data regarding the molecule's behavior in solution and its elemental composition, X-ray crystallography remains the cornerstone for unambiguous structural elucidation. The rigorous process of data collection, refinement, and validation ensures the reliability of the resulting structural model, providing a solid foundation for future drug design and development endeavors.
References
-
Structural Studies of Bicyclo[3.2.l]octane and Bicyclo[2.2.2]octane Diols. Australian Journal of Chemistry. [Link]
-
Requirements for Depositing X-Ray Crystallographic Data. ACS Publications. [Link]
-
Amphidynamic Crystals of a Steroidal Bicyclo[2.2.2]octane Rotor: A High Symmetry Group that Rotates Faster than Smaller Methyl and Methoxy Groups. National Center for Biotechnology Information. [Link]
-
Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
-
CIF Deposition Guidelines. Cambridge Crystallographic Data Centre (CCDC). [Link]
-
X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
-
Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. National Center for Biotechnology Information. [Link]
-
X-ray Crystallography and NMR in Biophysics. Fiveable. [Link]
-
Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]
-
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
Сrystallographic analysis of 2-oxabicyclo[2.2.2]octanes a Definition of... ResearchGate. [Link]
-
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate. Autech. [Link]
-
Validation of the Crystallography Open Database using the Crystallographic Information Framework. National Center for Biotechnology Information. [Link]
-
Crystallographic data (CIF) info for American Mineralogist. Mineralogical Society of America. [Link]
-
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. ACS Publications. [Link]
-
Structure Deposition Workshop (DEP-001). Cambridge Crystallographic Data Centre (CCDC). [Link]
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation. [Link]
-
The synthesis and transformations of fused bicyclo[2.2.2]octenes. ARKAT USA. [Link]
-
Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Center for Biotechnology Information. [Link]
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Impact of bridgehead fluorine on the pKa of bicyclo[2.2.2]octane carboxylic acids
Topic: Impact of bridgehead fluorine on the pKa of bicyclo[2.2.2]octane carboxylic acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
A Technical Comparison Guide for Medicinal Chemistry & Physical Organic Applications
Executive Summary: The "Cage" Effect
In modern drug design, the bicyclo[2.2.2]octane (BCO) scaffold serves as a critical bioisostere for the phenyl ring, offering improved metabolic stability and solubility while maintaining a defined 3D vector. A key modification for modulating the physicochemical profile of this scaffold is bridgehead fluorination (specifically at the C4 position relative to the C1 carboxyl group).
This guide analyzes the impact of this modification on pKa (acidity) . Unlike aromatic systems where resonance dominates, the BCO system is the "gold standard" for isolating through-space Field Effects .[1] Introducing a fluorine at the 4-position increases the acidity (lowers pKa) of the distal carboxylic acid not through bond polarization (induction), but through a direct electrostatic field across the cage cavity.
Key Takeaway: 4-Fluorination typically lowers the pKa of bicyclo[2.2.2]octane-1-carboxylic acid by approximately 0.4 – 0.8 log units (solvent dependent), enhancing ionization at physiological pH without altering the steric bulk at the binding interface.[1]
Mechanistic Insight: Field vs. Inductive Effects
To rationally design drugs using this scaffold, one must understand why the pKa changes.
The Classical Inductive Model (Through-Bond)
In flexible aliphatic chains, electronegative atoms pull electron density through
The Field Effect Model (Through-Space)
Experimental data from Adcock, Grob, and Wiberg confirms that the acidity change in 4-substituted BCO acids is driven by the Field Effect . The C-F bond creates a permanent dipole.[1] Because the cage is rigid and the cavity has a low dielectric constant (effectively a vacuum pocket), the positive end of the C-F dipole stabilizes the developing negative charge on the carboxylate anion (
Figure 1: Mechanism of Through-Space Field Effect in BCO Systems.[1]
Comparative Performance Analysis
The following data compares the BCO scaffold with its fluorinated derivative and other common bioisosteres.
Table 1: pKa and Physicochemical Comparison
Note: Absolute pKa values vary by solvent (e.g., water vs. 50% EtOH). The
| Scaffold Variant | Substituent (C4) | pKa (Approx. aq/mixed)* | Mechanism | LogP Impact | |
| Bicyclo[2.2.2]octane | H (Parent) | 6.75 (50% EtOH) | Reference | N/A | High (Lipophilic) |
| Bicyclo[2.2.2]octane | F | ~5.9 - 6.1 | -0.6 to -0.8 | Field Effect | Lower (Polar C-F) |
| Bicyclo[2.2.2]octane | Br | 6.08 | -0.67 | Field Effect | Moderate |
| Bicyclo[2.2.2]octane | CN (Cyano) | 5.90 | -0.85 | Strong Field | Low |
| Adamantane-1-COOH | H | 6.6 | N/A | Bulkier Cage | Very High |
Data Sources: Derived from Adcock et al. and Grob et al. studies in aqueous ethanol mixtures.
Comparison with Alternatives
-
Vs. Phenyl Ring: The BCO scaffold is non-planar (3D). While benzoic acid has a pKa of ~4.2, BCO acids are weaker (pKa ~6-7).[1] Adding fluorine brings the BCO pKa closer to the aromatic range, improving bioisosteric mimicry.
-
Vs. Bicyclo[1.1.1]pentane (BCP): The BCP cage is smaller (shorter distance between bridgeheads).[1][3][4] Consequently, bridgehead fluorination in BCP has a stronger acidifying effect due to the inverse-square law of the field effect.
Experimental Protocols
To validate these values in your own drug discovery pipeline, use the following standardized workflows.
Protocol A: Synthesis of 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid
Targeting the key intermediate for pKa assessment.[1]
Reagents:
-
Starting Material: Diethyl bicyclo[2.2.2]octane-1,4-dicarboxylate[1]
-
Fluorinating Agent: Selectfluor or Deoxo-Fluor (if converting from OH)[1]
-
Solvent: Acetonitrile / DCM[1]
Workflow:
-
Partial Hydrolysis: Treat diester with 1 eq. NaOH/MeOH to obtain the mono-ester.[1]
-
Hunsdiecker-Type Transformation (or similar): Convert the free acid to a halide or use Barton decarboxylation methods if starting from dicarboxylic acid.[1]
-
Hydrolysis: Saponify the remaining ester (LiOH, THF/H2O) to yield the final acid.
-
Purification: Recrystallization from hexanes/EtOAc (Compound is highly crystalline).[1]
Protocol B: Potentiometric pKa Determination
Standard method for insoluble/lipophilic scaffolds.
Equipment: Mettler Toledo or Sirius T3 Titrator. Conditions: 25°C, Ionic Strength 0.15 M KCl.
-
Preparation: Dissolve 2-5 mg of the BCO acid in a co-solvent (Methanol or Dioxane) if water solubility is low.[1]
-
Titration: Titrate with 0.1 M KOH (CO2-free).
-
Yasuda-Shedlovsky Extrapolation:
Figure 2: Workflow for Synthesis and Physicochemical Characterization.
Implications for Drug Design
Why choose the 4-Fluoro-BCO scaffold?
-
Metabolic Blocking: The C4 position is a "soft spot" for CYP450 oxidation in the parent BCO.[1] Fluorine blocks this metabolism, extending half-life (
).[1] -
Lipophilicity Modulation: While adding F usually increases LogP in aliphatics, the dipole introduction here can offset the lipophilicity of the bulky cage, often making the compound less lipophilic than the 4-H or 4-Methyl analogs.
-
Permeability: The lowered pKa means a higher fraction of the drug exists as the carboxylate anion at physiological pH (7.4). This increases solubility but may reduce passive membrane permeability.[1] This trade-off must be balanced against the improved metabolic stability.[1]
References
-
Adcock, W., & Khor, T. C. (1978). Polar substituent effects in the bicyclo[2.2.2]octane ring system. Journal of the American Chemical Society.[5] Link
-
Grob, C. A. (1976).[1] Polar Effects in Organic Reactions.[1] Angewandte Chemie International Edition.[1] Link
-
Wiberg, K. B. (2002).[1] Substituent Effects on the Acidity of Weak Acids.[3][6] 1. Bicyclo[2.2.2]octane-1-carboxylic Acids.[1][3][7][8][9][10][11][12] The Journal of Organic Chemistry.[1][3][13] Link
-
BenchChem. (2025).[1][14] Bicyclo[2.2.2]octane-1-carboxylic acid Structure and Properties.Link
-
Sigma-Aldrich. (2025).[1] 4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid Product Data.Link
Sources
- 1. 4-(difluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid | 1257397-59-3 [sigmaaldrich.com]
- 2. Bicyclo[2.2.2]octane-1-carboxylic acid | 699-55-8 | Benchchem [benchchem.com]
- 3. Substituent effects on the acidity of weak acids. 1. Bicyclo[2.2.2]octane-1-carboxylic acids and bicyclo[1.1.1]pentane-1-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bicyclo[2.2.2]octane [webbook.nist.gov]
- 6. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 7. Bicyclo[2.2.2]octane-1-carboxylic acid | C9H14O2 | CID 136534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 78385-84-9|4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 9. 4-methylbicyclo[2.2.2]octane-1-carboxylic acid | 702-67-0 [sigmaaldrich.com]
- 10. Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- (CAS 702-67-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl- [webbook.nist.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Bridgehead Esters: Ethyl vs. Methyl 4-Fluorobicyclo[2.2.2]octane-1-carboxylate
Introduction: The Bicyclo[2.2.2]octane Scaffold and the Imperative of Predictive Reactivity
In contemporary drug discovery and development, the use of rigid, three-dimensional scaffolds is a cornerstone of rational design. The bicyclo[2.2.2]octane (BCO) framework, in particular, has emerged as a valuable bioisostere for phenyl rings, offering an escape from planarity and often leading to improved metabolic stability, solubility, and target engagement.[1] The functionalization of this scaffold, especially at the bridgehead positions, is critical for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
The 4-fluorobicyclo[2.2.2]octane-1-carboxylate system is a prime example of a decorated BCO core. The ester at the C1 bridgehead serves as a key handle for further synthetic elaboration or as a pro-drug moiety, while the fluorine atom at the C4 position introduces a potent electronic perturbation across the rigid cage structure. Understanding the relative reactivity of simple alkyl esters, such as methyl and ethyl variants, at this position is not merely an academic exercise. It has profound implications for:
-
Pro-drug activation kinetics: The rate of in-vivo hydrolysis to the active carboxylic acid can be tuned by the choice of ester.
-
Synthetic strategy: The lability of the ester during subsequent reaction steps dictates the choice of protecting groups and reaction conditions.
-
Metabolic stability: The rate of esterase-mediated hydrolysis influences the drug's half-life.
This guide provides a comprehensive comparison of the expected reactivity of ethyl and methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate. We will delve into the underlying physical organic principles, propose a robust experimental design for quantifying reactivity differences, and provide detailed protocols for its execution.
Theoretical Underpinnings: Steric and Electronic Effects in a Rigid System
The reactivity of the C1-carboxylate is governed by the interplay of steric and electronic factors, which are transmitted through the rigid sigma-bond framework of the BCO core. The benchmark reaction for this comparison is the base-mediated hydrolysis, or saponification, a well-studied bimolecular nucleophilic acyl substitution.
The reaction proceeds via a tetrahedral intermediate, and the rate is influenced by:
-
Electrophilicity of the Carbonyl Carbon: Electron-withdrawing groups on the bicyclic core increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Steric Hindrance: Bulky groups around the reaction center can impede the approach of the nucleophile (hydroxide ion), slowing the reaction.
-
Stability of the Leaving Group: The stability of the departing alkoxide (methoxide vs. ethoxide) is also a factor, though in this case, the difference is minimal.
The Role of the C4-Fluoro Substituent
Fluorine is the most electronegative element, and its placement at the C4 position, directly opposite the C1 carboxylate, exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bonds of the cage. This effect significantly enhances the electrophilicity of the carbonyl carbon, and it is expected that both the methyl and ethyl esters will be substantially more reactive towards hydrolysis than their non-fluorinated counterparts.[2]
Hypothesizing the Methyl vs. Ethyl Reactivity Difference
When comparing the methyl and ethyl esters, two subtle, competing effects come into play:
-
Inductive Effect (+I): An ethyl group is a slightly stronger electron-donating group than a methyl group. This +I effect would marginally decrease the electrophilicity of the carbonyl carbon in the ethyl ester, suggesting a slightly slower reaction rate compared to the methyl ester.
-
Steric Effect: An ethyl group is sterically more demanding than a methyl group. While the bulk is not directly adjacent to the carbonyl carbon, it can influence the solvation shell and the trajectory of the incoming nucleophile. Increased steric hindrance typically slows down the rate of bimolecular reactions.[3]
Central Hypothesis: Both the electronic and steric effects predict that methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate will exhibit a faster rate of saponification than ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate. The difference is expected to be modest but measurable under carefully controlled kinetic conditions.
Experimental Design: A Kinetic Study of Saponification Rates
To empirically validate our hypothesis, a kinetic study monitoring the rate of saponification is the most direct approach. The reaction is a second-order process, being first-order with respect to both the ester and the hydroxide ion.[4] The rate law is given by:
Rate = k [Ester] [OH⁻]
We will determine the second-order rate constant (k) for each ester. A larger k value signifies higher reactivity. The progress of the reaction can be monitored by tracking the consumption of hydroxide ions over time. Two common and reliable methods are titrimetry and conductivity measurement.[4][5][6] We will detail a protocol based on titrimetry, which is broadly accessible.
Experimental Workflow Diagram
Caption: Workflow for the comparative kinetic analysis of ester saponification.
Detailed Experimental Protocol: Saponification via Titrimetry
This protocol is designed to determine the second-order rate constant for the saponification of the target esters.
Materials:
-
Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
-
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
-
~0.05 M Sodium Hydroxide (NaOH), standardized
-
~0.05 M Hydrochloric Acid (HCl), standardized
-
Ethanol or Acetone (as co-solvent, to ensure ester solubility)
-
Phenolphthalein indicator
-
Deionized water
-
Constant temperature water bath (e.g., 25.0 ± 0.1 °C)
-
Stopwatches, burettes, pipettes, conical flasks, volumetric flasks
Procedure:
-
Solution Preparation:
-
Prepare a 0.05 M solution of the ester (e.g., methyl ester) in a suitable solvent mixture (e.g., 50:50 ethanol:water) in a 250 mL volumetric flask.
-
Prepare a 0.05 M aqueous solution of NaOH. Standardize this solution accurately using a primary standard like potassium hydrogen phthalate.
-
Prepare a 0.05 M solution of HCl. Standardize this solution against the standardized NaOH.
-
-
Reaction Setup:
-
Place 100 mL of the ester solution and 100 mL of the NaOH solution in separate, stoppered flasks in the constant temperature water bath. Allow them to equilibrate for at least 20 minutes.
-
Prepare a series of "quench" flasks. In each of 8-10 conical flasks, pipette exactly 20.00 mL of the standardized HCl solution.
-
-
Initiating the Kinetic Run:
-
Rapidly add the 100 mL of NaOH solution to the 100 mL of ester solution. Start the stopwatch immediately upon mixing (this is t=0). Swirl the flask to ensure homogeneity. The initial concentration of both reactants, a, is now 0.025 M.
-
Immediately withdraw a 10.00 mL aliquot from the reaction mixture and add it to the first quench flask. This is the t=0 sample.
-
-
Sampling and Quenching:
-
Withdraw subsequent 10.00 mL aliquots at recorded time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).
-
Dispense each aliquot into a separate quench flask containing the HCl. The excess acid immediately neutralizes the NaOH, stopping the saponification reaction.[7]
-
-
Titration:
-
Add 2-3 drops of phenolphthalein indicator to each quench flask.
-
Titrate the unreacted HCl in each flask with the standardized NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used for each time point.
-
-
Repeat:
-
Perform the entire procedure (steps 2-5) for the ethyl ester under identical conditions.
-
Data Analysis and Presentation
The concentration of unreacted NaOH at each time point, (a-x), is calculated from the titration data. The second-order rate equation for equal initial concentrations is:
kt = 1/(a-x) - 1/a
A plot of 1/(a-x) versus time (t) should yield a straight line with a slope equal to the rate constant, k.
Table 1: Hypothetical Kinetic Data for Saponification at 25°C (Note: This data is illustrative to demonstrate the expected outcome and method of presentation.)
| Time (min) | Volume of NaOH Titrant (mL) for Methyl Ester | 1/(a-x) for Methyl Ester (M⁻¹) | Volume of NaOH Titrant (mL) for Ethyl Ester | 1/(a-x) for Ethyl Ester (M⁻¹) |
| 0 | 10.10 | 40.0 | 10.12 | 40.0 |
| 5 | 11.85 | 54.9 | 11.45 | 50.8 |
| 10 | 13.20 | 69.4 | 12.55 | 60.6 |
| 20 | 14.95 | 98.0 | 14.10 | 81.3 |
| 30 | 16.10 | 128.2 | 15.25 | 105.3 |
| 45 | 17.25 | 178.6 | 16.50 | 142.9 |
| 60 | 18.00 | 232.6 | 17.35 | 185.2 |
Table 2: Summary of Calculated Rate Constants
| Compound | Rate Constant, k (M⁻¹min⁻¹) | Relative Rate |
| Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | 3.21 | 1.25 |
| Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate | 2.57 | 1.00 |
Discussion and Conclusion
The hypothetical data presented in Tables 1 and 2 align with our initial hypothesis. The calculated rate constant for the methyl ester is approximately 25% greater than that for the ethyl ester, a significant and measurable difference. This outcome suggests that even subtle changes to the alkyl portion of the ester can be used to fine-tune the reactivity at a BCO bridgehead. The combined influence of the slightly less electron-donating character and smaller steric profile of the methyl group leads to a faster rate of nucleophilic attack by hydroxide.
This guide provides a robust framework for the comparative analysis of these two important chemical entities. The principles and protocols described herein are grounded in established kinetic methodologies and physical organic chemistry.[8][9] For researchers in drug development, this analysis underscores the importance of considering even minor structural modifications, as they can have a quantifiable impact on chemical reactivity and, by extension, on the biological performance of a molecule. The ability to predict and confirm such reactivity trends is essential for the rational design of molecules with optimized properties.
References
-
Kinetics of Ester Saponification. Scribd. [Link]
-
Experiment C5: Kinetics of the Saponification of Ethyl Acetate. University of Pennsylvania. [Link]
-
Kinetic Study of Esterification Reaction. ResearchGate. [Link]
-
Steric vs. Stereoelectronic Effects in Carbocation Reactions of the 2-Bicyclononyl System. Reaxys. [Link]
-
Determine the Reaction Rate Constant k for the saponification of Methyl Acetate. University of Regensburg. [Link]
-
Electrical Effects of Substituent Groups in Saturated Systems. Reactivities of 4-Substituted Bicyclo [2.2.2]octane-1-carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Hydrolysing Esters. Chemguide. [Link]
-
Hydrolysis of Esters. University of Calgary. [Link]
-
Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Save My Exams. [Link]
-
Kinetics of Acid hydrolysis of an ester. St. Joseph's College. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. [Link]
-
Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PMC. [Link]
-
Synthesis of a tetrasubstituted bicyclo [2.2.2] octane as a potential inhibitor of influenza virus sialidase. PubMed. [Link]
-
When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules? Proprep. [Link]
-
Enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal free conditions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
The synthesis and transformations of fused bicyclo[2.2.2]octenes. Arkat USA. [Link]
-
A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. MDPI. [Link]
-
Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). MDPI. [Link]
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- 4. scribd.com [scribd.com]
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- 6. ipc.kit.edu [ipc.kit.edu]
- 7. nitt.edu [nitt.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Assessing metabolic clearance of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate derivatives
This guide outlines the technical assessment of metabolic clearance for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate derivatives. It synthesizes structure-activity relationship (SAR) principles with rigorous experimental protocols to evaluate this specific scaffold as a metabolic "hardened" bioisostere.
Executive Technical Summary
The bicyclo[2.2.2]octane (BCO) scaffold is a high-value, saturated 3D bioisostere for the phenyl ring and the tert-butyl group. It offers improved solubility and reduced lipophilicity while maintaining critical vector geometry.
For the specific derivative Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate , metabolic clearance is driven by a dual-mechanism liability :
-
Hydrolytic Clearance (Dominant): The ethyl ester moiety is a primary substrate for carboxylesterases (CES1/CES2) in plasma and liver, rapidly converting the parent to the corresponding carboxylic acid.
-
Oxidative Clearance (Secondary): The BCO cage is generally resistant to oxidation. The strategic substitution of Fluorine at the C4 bridgehead blocks the most vulnerable site for CYP450-mediated hydroxylation, significantly extending the metabolic half-life of the cage compared to its non-fluorinated (C4-H) analogs.
This guide details the experimental framework to decouple these mechanisms and quantify the stability advantages of the fluorinated cage.
Mechanistic Insight: The Fluorine & Cage Effect
The BCO "Cage" Advantage
Unlike planar phenyl rings, which are prone to aromatic hydroxylation and
-
Solubility: Disruption of planarity increases aqueous solubility (often >10-fold vs. phenyl analogs).
-
Metabolic Shielding: The bridgehead carbons are the primary sites of reactivity.
The C4-Fluorine Blockade
In non-substituted BCO derivatives (C4-H), the bridgehead hydrogen is susceptible to CYP450-mediated hydrogen atom abstraction (HAT) due to the formation of a relatively stable tertiary radical.
-
Mechanism: Replacing C4-H with C4-F eliminates this "soft spot." The C-F bond (
116 kcal/mol) is significantly stronger than the C-H bond ( 96 kcal/mol) and electronically deactivates the cage, rendering it inert to oxidative attack at that position.
Metabolic Pathway Visualization
The following diagram illustrates the divergent clearance pathways and the blocking effect of the fluorine substitution.
Figure 1: Divergent metabolic pathways. The C4-Fluorine substitution effectively blocks the oxidative pathway (red dashed), shifting clearance almost entirely to ester hydrolysis.
Comparative Performance Analysis
The following table projects the comparative metabolic stability based on established SAR for BCO bioisosteres.
| Feature | 4-Fluoro BCO Derivative | 4-H (Parent) BCO | Phenyl Analog (Ethyl Benzoate) |
| Primary Clearance | Ester Hydrolysis | Ester Hydrolysis + Cage Oxidation | Ester Hydrolysis + Ring Hydroxylation |
| Oxidative Stability | High (C4 Blocked) | Moderate (C4 Labile) | Low (Aromatic Oxidation) |
| Lipophilicity (LogD) | Moderate (F increases lipophilicity vs H) | Moderate | High |
| Solubility | High | High | Low |
| Predicted | Low (Microsomes + NADPH) | Moderate (Microsomes + NADPH) | High (Microsomes + NADPH) |
Key Takeaway: The 4-F derivative is superior for applications requiring a stable core scaffold, provided the ethyl ester is intended as a prodrug handle or is replaced by a stable amide/ether in the final drug candidate.
Experimental Protocols
To accurately assess the clearance of this compound, you must distinguish between chemical instability , esterase activity , and CYP-mediated oxidation .
Reagents & Systems
-
Test System: Pooled Human Liver Microsomes (HLM) and/or Cryopreserved Hepatocytes.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH (regenerating system or solution).
-
Inhibitor: BNPP (Bis-p-nitrophenyl phosphate) – Critical for inhibiting carboxylesterases to isolate CYP activity.
Workflow: Differential Clearance Assay
This protocol isolates the oxidative stability of the BCO cage by suppressing ester hydrolysis.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10 mM stock of the test compound in DMSO.
-
Dilute to 1
M working concentration in phosphate buffer (0.1% DMSO final).
-
-
Incubation Groups:
-
Group A (Total Clearance): HLM + NADPH.
-
Group B (Esterase Only): HLM (No NADPH).
-
Group C (Oxidative Only): HLM + NADPH + 100
M BNPP (Esterase Inhibitor).
-
-
Execution:
-
Pre-incubate microsomes (0.5 mg/mL protein) at 37°C for 5 minutes.
-
Initiate reaction by adding the test compound.
-
Sample at
minutes.
-
-
Quenching:
-
Transfer aliquots into ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Centrifuge at 4,000 rpm for 20 mins to pellet protein.
-
-
Analysis:
-
Analyze supernatant via LC-MS/MS (MRM mode). Monitor both Parent (Ester) and Metabolite (Acid).
-
Assay Decision Logic
Use this workflow to interpret the source of instability.
Figure 2: Logical flow for determining the metabolic liability of the ethyl ester derivative.
Data Interpretation & Calculations
Calculate the Intrinsic Clearance (
Expected Results for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate:
-
Group A (HLM + NADPH):
min (Rapid clearance due to esterase). -
Group C (HLM + NADPH + BNPP):
min.-
Interpretation: If the half-life extends significantly upon esterase inhibition, the 4-fluoro-BCO cage is confirmed to be metabolically robust , validating the bioisosteric design.
-
References
-
PharmaBlock. "Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring."[1][2] PharmaBlock Whitepapers.[2] Link
-
Mykhailiuk, P. K., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring."[3][4][5] Nature/PMC, 2023. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
- Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Standard reference for microsomal stability protocols).
- Press, J. B., et al. "Synthesis and metabolic stability of bicyclo[2.2.2]octane derivatives." Journal of Medicinal Chemistry. (General SAR reference for BCO stability).
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring [ouci.dntb.gov.ua]
- 4. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
NMR shift comparison between 4-fluoro and 4-hydro bicyclo[2.2.2]octane esters
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In modern medicinal chemistry, the bicyclo[2.2.2]octane (BCO) scaffold serves as a critical bioisostere for phenyl rings and tert-butyl groups, offering improved metabolic stability and defined spatial orientation. The introduction of a fluorine atom at the bridgehead position (C4) is a strategic modification to modulate lipophilicity (
This guide provides a technical comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 4-fluorobicyclo[2.2.2]octane-1-carboxylates versus their 4-hydro (unsubstituted) analogs. We focus on the diagnostic chemical shift perturbations (
Structural Context & Numbering
The BCO scaffold is a highly symmetric, rigid cage. Proper assignment requires understanding the
Structural Diagram
Caption: Numbering scheme and through-cage electronic interaction pathway in 1,4-disubstituted bicyclo[2.2.2]octanes.
Comparative NMR Analysis
Carbon-13 ( C) NMR Shifts
The introduction of fluorine at C4 induces dramatic shifts due to the high electronegativity of fluorine (Inductive effect,
| Carbon Position | 4-Hydro Analog ( | 4-Fluoro Analog ( | Shift Effect ( | Mechanistic Cause |
| C1 (Bridgehead) | ~ 39.0 - 40.5 | ~ 39.5 - 41.0 | +0.5 to +1.5 | Delta Effect: Weak through-space polar field effect; often minimal change. |
| C2 (Methylene) | ~ 28.0 | ~ 26.5 - 27.5 | -0.5 to -1.5 | Gamma Effect: Steric/electronic compression (shielding). |
| C3 (Methylene) | ~ 28.0 | ~ 48.0 - 50.0 | +20.0 to +22.0 | Beta Effect: Strong inductive deshielding from Fluorine. |
| C4 (Bridgehead) | ~ 23.5 | ~ 90.0 - 94.0 | +65.0 to +70.0 | Alpha Effect: Direct attachment of electronegative Fluorine (Deshielding). |
| C=O (Carbonyl) | ~ 176.0 | ~ 175.5 | -0.5 | Minimal long-range perturbation. |
Note: Values are referenced to CDCl
Coupling Constants ( )
Fluorine (
- : 180 - 190 Hz (Large doublet, diagnostic of C-F bond).
- : 18 - 22 Hz (Distinct doublet on the methylene carbon).
- : 5 - 10 Hz (Smaller splitting, often resolved).
- : 1 - 3 Hz (Often broadened or unresolved singlet).
Proton ( H) NMR Signatures
In the 4-hydro analog, the bridgehead proton (H4) is a diagnostic multiplet. In the 4-fluoro analog, this signal disappears , confirming substitution.
-
4-Hydro: Signal at
1.5 - 1.7 ppm (Multiplet). -
4-Fluoro: Silent at C4. The methylene protons (H2/H3) often split into two distinct sets of multiplets due to the symmetry breaking relative to the C-F axis, appearing in the
1.8 - 2.2 ppm range.
Fluorine-19 ( F) NMR
-
Chemical Shift: Typically -135 to -145 ppm (relative to CFCl
). -
Appearance: Often a multiplet (septet-like) due to coupling with neighboring methylene protons (
Hz).
Mechanistic Insight: Polar Field Effects
The shift at C1 (distal to the fluorine) is of significant theoretical interest. Unlike flexible aliphatic chains where inductive effects fall off rapidly (
According to Adcock et al. , the substituent effect at the bridgehead is dominated by the electric field generated by the C-F dipole acting directly across the cage cavity, rather than through the
Experimental Protocol: Synthesis & Characterization
Workflow Diagram
Caption: Synthetic pathway for accessing 4-hydro and 4-fluoro bicyclo[2.2.2]octane esters.
Protocol Highlights
-
Solvent Selection: Use CDCl
for routine analysis. For resolving overlapping methylene signals in the 4-fluoro derivative, Benzene- is recommended due to its ability to induce aromatic solvent-induced shifts (ASIS). -
Acquisition Parameters:
-
C NMR: Minimum 256 scans due to the quaternary nature of C1 and C4 (long relaxation times,
). Use a relaxation delay ( ) of >2.0 seconds. -
F NMR: Acquire decoupled (
H-decoupled) spectra to simplify the singlet/multiplet analysis for purity assessment.
-
C NMR: Minimum 256 scans due to the quaternary nature of C1 and C4 (long relaxation times,
References
-
Adcock, W., & Abeywickrema, A. N. (1982). Substituent effects in the bicyclo[2.2.2]octane ring system.[1][2][3] A carbon-13 and fluorine-19 nuclear magnetic resonance study of 4-substituted bicyclo[2.2.2]oct-1-yl fluorides. The Journal of Organic Chemistry, 47(15), 2957–2966. Link
-
Stothers, J. B., & Tan, C. T. (1976).[4] 13C nuclear magnetic resonance studies.[3][4][5][6][7][8][9][10] 58. 13C spectra of a variety of bicyclo[2.2.2]octane derivatives. Canadian Journal of Chemistry, 54(6), 917–931. Link
-
Kitching, W., et al. (1980). 13C and 19F NMR substituent chemical shifts (SCS) of some bridgehead-substituted phenyl- and fluorophenylbicyclo[2.2.2]octyltricarbonylchromium(0) derivatives. Journal of Organometallic Chemistry, 201(2), 411-431. Link
-
Lippmaa, E., et al. (1976). Carbon-13 chemical shifts of bicyclo[3.2.1]octane and bicyclo[2.2.1]heptane derivatives. Organic Magnetic Resonance, 8(2), 74-79. Link
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A Comparative Analysis of Steric Bulk: Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate vs. Cubane Bioisosteres
An In-depth Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the strategic manipulation of a molecule's three-dimensional structure is a cornerstone of optimizing its pharmacological profile. The concept of steric bulk—the spatial arrangement and volume of atoms and functional groups—plays a pivotal role in dictating a drug candidate's interaction with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive evaluation of the steric characteristics of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate, a member of the bicyclo[2.2.2]octane (BCO) class of rigid scaffolds, in comparison to cubane-based structures. Both BCO and cubane are increasingly utilized as bioisosteres for phenyl rings and other bulky groups, offering a means to escape the "flatland" of aromatic systems and explore more three-dimensional chemical space.[1][2][3]
The rigid, well-defined geometries of these scaffolds provide a fixed orientation for functional groups, which is invaluable for probing ligand-receptor interactions and enhancing binding affinity and selectivity.[1][4] This analysis will delve into the quantitative measures of their steric profiles, the methodologies for their evaluation, and the practical implications for rational drug design.
Structural Overview: Rigidity and Three-Dimensionality
At first glance, both the bicyclo[2.2.2]octane and cubane systems offer rigid frameworks that distinguish them from more flexible aliphatic chains or planar aromatic rings.
-
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate: This molecule features the characteristic BCO cage, a highly symmetric and rigid structure. The ethyl carboxylate and fluorine substituents are positioned at the bridgehead carbons (C1 and C4), providing a defined exit vector for these functionalities. The BCO core is often described as a three-dimensional alternative to a para-substituted phenyl ring.[1][3]
-
Cubane Analogues (e.g., Ethyl cubane-1-carboxylate): Cubane is a unique, highly strained polycyclic hydrocarbon.[5] Its cubic geometry places substituents at the corners, also with well-defined spatial relationships. Cubane has been proposed and validated as an effective bioisostere for a phenyl ring, owing to its similar size and shape.[6][7]
The primary geometric difference lies in their shape. The BCO scaffold can be conceptualized as a more "spherical" or barrel-shaped structure, while the cubane is, as its name suggests, cubic. This distinction in shape directly influences how they occupy space and interact with the binding pockets of enzymes and receptors.
Quantitative Comparison of Steric Bulk
To move beyond qualitative descriptions, several experimental and computational parameters are used to quantify steric bulk. These include A-values, which measure conformational preference in cyclohexane systems, and various computational descriptors.
| Parameter | tert-Butyl | Phenyl | Bicyclo[2.2.2]octyl | Cubyl |
| A-Value (kcal/mol) | ~5.0[8] | 3.0[9] | 2.2 (for c-C₆H₁₁)[9] | Not directly measured, but expected to be large |
| Bridgehead Distance (Å) | N/A | ~2.82[3] | ~2.60[3] | ~2.72[3] |
Table 1: A comparative summary of common steric parameters for the bicyclo[2.2.2]octyl and cubyl groups alongside other common bulky substituents. The A-value for the bicyclo[2.2.2]octyl group is approximated using the value for a cyclohexyl substituent, which has a similar structure.
From the data, it is evident that while both BCO and cubane are sterically demanding, they occupy a space that is comparable to, yet distinct from, a phenyl ring. The bridgehead distance of BCO is slightly shorter than that of a para-substituted phenyl ring and a 1,4-disubstituted cubane, which can be a critical factor in aligning functional groups within a binding site.[3]
Methodologies for Steric Evaluation
The assessment of steric properties relies on a combination of computational and experimental techniques.
Computational Modeling Workflow
In silico methods are powerful tools for predicting and quantifying steric parameters. A typical workflow involves:
-
Structure Generation: Building a 3D model of the molecule of interest, such as Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
-
Conformational Analysis: For flexible molecules, a thorough search for low-energy conformers is performed. For rigid systems like BCO and cubane, this step is simplified.
-
Geometry Optimization: Using quantum mechanical methods (like Density Functional Theory) or molecular mechanics to find the lowest energy structure.
-
Parameter Calculation: From the optimized geometry, various steric descriptors can be calculated, such as molecular volume, surface area, and Sterimol parameters, which describe the dimensions of a substituent.[11][12]
Caption: A streamlined workflow for the in silico evaluation of steric parameters.
Experimental Validation
X-ray crystallography provides the most definitive experimental evidence of a molecule's solid-state conformation and steric profile.
-
Crystal Growth: Growing single crystals of the compound suitable for X-ray diffraction.
-
Data Collection: Mounting the crystal in an X-ray diffractometer and collecting diffraction data.
-
Structure Solution and Refinement: Processing the data to determine the precise atomic coordinates and molecular geometry.
-
Analysis: Analyzing bond lengths, bond angles, and intermolecular packing to understand how the molecule's steric bulk influences its solid-state arrangement.
Caption: Workflow for experimental validation of molecular structure via X-ray crystallography.
Implications for Drug Design
The choice between a BCO and a cubane scaffold as a bioisosteric replacement can have significant consequences for a drug candidate's properties.
-
Solubility and Physicochemical Properties: Replacing an aromatic ring with a saturated scaffold like BCO or cubane generally increases the fraction of sp³-hybridized carbons (Fsp³), which can lead to improved aqueous solubility and metabolic stability.[2][3][13] Studies have shown that both BCO and cubane can enhance these properties, although the effects can be context-dependent.[2]
-
Metabolic Stability: The C-H bonds in strained systems like cubane have high s-character, which can make them more resistant to metabolic oxidation compared to benzylic C-H bonds.[14] However, there are instances where the cubane core itself can become a site of metabolism.[15][16] The BCO scaffold also offers a metabolically robust core.[13]
-
Binding Interactions: The distinct shapes of BCO and cubane can be exploited to achieve selective binding. The more spherical nature of BCO might be preferred for filling a correspondingly shaped pocket, while the cubic geometry and precise exit vectors of cubane could be ideal for interacting with a more angular binding site.
References
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Auberson, Y. P., et al. (2017). Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres. PubMed. [Link]
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Flanagan, K. J., et al. Not Your Usual Bioisostere: Solid State Study of 3D Interactions in Cubanes. TARA, Trinity College Dublin. [Link]
-
Chalmers, B. A., et al. (2019). The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement. Organic & Biomolecular Chemistry. [Link]
-
Fisher, G. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]
-
Mroz, A. G., et al. (2023). Computational workflow for steric assessment using the electric field-derived size. arXiv. [Link]
-
Fisher, G. M., et al. Non-Classical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open Source Antimalarials. UCL Discovery. [Link]
-
Mykhailiuk, P. K., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC. [Link]
-
Macmillan Group. (2023). General Access to Cubanes as Benzene Bioisosteres. Princeton University. [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]
-
Wang, Y., et al. (2024). Steric Effects of Alcohols on the [Mn4O4] Cubane-Type Structures. MDPI. [Link]
-
The Organic Chemistry Tutor. (2021). A-Values for Determining Bulkiness. YouTube. [Link]
-
Eaton, P. E., et al. Systematic substitution on the cubane nucleus: steric and electronic effects. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Cubanes in medicinal chemistry. ResearchGate. [Link]
-
Tsanaktsidis, J., et al. (2019). Cubanes in Medicinal Chemistry. PubMed. [Link]
-
Ernst, J. T., et al. Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. PMC. [Link]
-
Falivene, L., et al. (2023). V Bur index and steric maps: from predictive catalysis to machine learning. RSC Publishing. [Link]
-
Wikipedia. A value. Wikipedia. [Link]
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Mykhailiuk, P. K., et al. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. OUCI. [Link]
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White, D. P., et al. Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. The Journal of Organic Chemistry. [Link]
-
Quora. (2015). What are bulky groups?. Quora. [Link]
-
Dorel, R., et al. (2019). Conformational Effects on Physical-Organic Descriptors: The Case of Sterimol Steric Parameters. ACS Catalysis. [Link]
-
ResearchGate. Comparison of bond distances in benzene, cubane, bicyclo[2.2.2]octane... ResearchGate. [Link]
-
University of Wisconsin-Madison. Table of A-Values. [Link]
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Safety Operating Guide
Definitive Guide to the Proper Disposal of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these practices become an integral part of your laboratory's safety culture.
Compound Identification and Hazard Profile
Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is a halogenated organic ester with a distinct toxicological profile that necessitates specific handling and disposal protocols.
Table 1: Chemical and Physical Properties of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
| Property | Value | Source |
| CAS Number | 20277-39-8 | |
| Molecular Formula | C₁₁H₁₇FO₂ | [1] |
| Molecular Weight | 200.25 g/mol | [1] |
| Appearance | Data not available | - |
| Storage | Inert atmosphere, Room Temperature | [1] |
Table 2: GHS Hazard Profile
| Hazard | GHS Classification | Hazard Statement | Signal Word | Pictogram | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 | [1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | GHS07 | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 | [1] |
| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 | [1] |
Core Principles of Halogenated Waste Management
The presence of a fluorine atom on the bicyclo-octane ring places this compound in the category of halogenated organic waste .[2][3] This classification is critical and dictates the entire disposal pathway for two primary reasons:
-
Environmental Persistence and Toxicity: Halogenated hydrocarbons can be persistent in the environment and may have toxic effects on aquatic life and other organisms. Improper disposal, such as drain disposal, is strictly prohibited as it can contaminate waterways.[3][4]
-
Incineration Chemistry: Proper disposal of halogenated waste typically involves high-temperature incineration. However, the combustion of halogenated compounds can produce highly toxic and corrosive byproducts, such as hydrogen fluoride (HF) in this case.[5] Waste disposal facilities require segregated streams to feed these materials into specialized incinerators equipped with "scrubbers" that neutralize these acidic gases. Mixing halogenated waste with non-halogenated solvents complicates this process, increases disposal costs, and poses a significant safety risk.[6]
Therefore, the cardinal rule is: Halogenated and non-halogenated waste streams must never be mixed .[5][6]
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the self-validating steps for the collection and disposal of waste containing Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
Required Personal Protective Equipment (PPE)
Before initiating any waste handling, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Nitrile gloves. Inspect gloves for integrity before use.[2]
-
Body Protection: A standard laboratory coat.
-
Footwear: Closed-toe shoes.[2]
Waste Collection and Container Management
-
Select the Correct Waste Container:
-
Proper Labeling:
-
Before adding any waste, affix a "Hazardous Waste" tag to the container.[6]
-
On the tag, list the full chemical name: "Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate" . Do not use abbreviations or chemical formulas.[5]
-
Maintain a running list of all constituents and their approximate percentages as they are added to the container.[6]
-
-
Waste Transfer:
-
All transfers of waste must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Use a funnel to prevent spills when pouring liquid waste into the container.
-
Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion. A container that is 90% full is considered full.
-
-
Container Storage:
-
Keep the waste container closed at all times except when actively adding waste.[5][6] This prevents the release of harmful vapors into the laboratory.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be in a well-ventilated, cool, and dry location.[6]
-
Ensure the container is stored within secondary containment (e.g., a spill tray) to contain any potential leaks.[6]
-
-
Final Disposal:
-
Once the container is full, ensure the cap is tightly sealed and the hazardous waste tag is complete and accurate.
-
Arrange for pickup through your institution's Environmental Health and Safety (EH&S) department or licensed hazardous waste disposal contractor.[2]
-
Emergency Procedures
Spill Management
In the event of a spill, prioritize personal safety and containment.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent others from entering.
-
Assess the Spill: If the spill is large or you are not trained to handle it, evacuate the area and contact your institution's emergency response team.
-
Cleanup (for small, manageable spills):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[7]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealable, compatible container.[7][8]
-
Label the container as "Hazardous Waste" and list the spilled chemical and the absorbent material.
-
Dispose of the container through your EH&S department.[6]
-
Personnel Exposure
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[9][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[10][11]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[9][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
Caption: Decision workflow for handling and disposal of halogenated waste.
References
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
- Safe Handing & Disposal of Organic Substances. Science Ready.
- Halogenated Solvents in Laboratories. Temple University Campus Operations.
- Solvent Wastes in the Laboratory – Disposal and/or Recycling. Organic Chemistry Practical.
- Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate. Achmem.
- SAFETY DATA SHEET. (2025, October 3). The Perfumers Apprentice.
- Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate. goods.com.
- SAFETY DATA SHEET. (2015, February 12). Fisher Scientific.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- Substance Information. ECHA - European Union.
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Safeguarding Your Research: A Practical Guide to Handling Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate
For the pioneering researchers, scientists, and drug development professionals navigating the frontiers of molecular innovation, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate (CAS RN: 20277-39-8), a compound of interest in modern medicinal chemistry. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind each safety recommendation, empowering you to work with confidence and precision.
Hazard Profile: Understanding the Risks
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
These classifications dictate the necessity for stringent personal protective equipment (PPE) protocols and careful handling to mitigate exposure risks. The bicyclo[2.2.2]octane core provides a rigid, three-dimensional structure, while the fluorination and the ethyl ester group influence its reactivity and toxicological profile. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational directive.[1]
Hand Protection: A Critical Barrier
Given that this compound is an ester and causes skin irritation (H315), the choice of glove material is crucial. Standard nitrile gloves may offer limited protection for incidental contact, but for extended handling or in case of a spill, a more robust solution is required.
-
Primary Recommendation: Butyl rubber or neoprene gloves are recommended for handling esters and ketones, offering superior resistance compared to standard nitrile or latex.[2][3]
-
For Incidental Contact: Double-gloving with a thicker gauge of nitrile gloves can provide an additional layer of safety for short-duration tasks.
-
Glove Integrity: Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.
Eye and Face Protection: Shielding from Irritants
Direct contact with the eyes can cause serious irritation (H319). Therefore, comprehensive eye and face protection is mandatory.
-
Essential: Chemical splash goggles are required at all times when handling the compound.
-
Enhanced Protection: When there is a heightened risk of splashing or aerosolization, a face shield worn over chemical splash goggles is essential to protect the entire face.
Body Protection: Preventing Skin Contact
To prevent skin irritation (H315), appropriate body protection must be worn.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.
-
Apron: For larger quantities or when there is a significant splash risk, a chemically resistant apron over the lab coat is advised.
-
Full-Body Suit: In the event of a large spill or during decontamination procedures, a disposable full-body suit may be necessary.
Respiratory Protection: Guarding Against Inhalation
As the compound is harmful if inhaled (H332), all handling of the solid material or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.
-
Secondary Protection: If there is a potential for aerosol generation outside of a fume hood or in the case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is required.
Safe Handling and Operational Plan
A systematic approach to handling ensures minimal exposure and maintains the integrity of your research.
Preparation and Weighing
-
Work Area: Designate a specific area within a chemical fume hood for handling Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
-
Personal Protective Equipment: Don the full, appropriate PPE as outlined in Section 2 before handling the container.
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize the risk of generating dust.
Dissolution and Reaction Setup
-
Inert Atmosphere: The compound should be stored under an inert atmosphere.[1] When opening the container and preparing solutions, consider using techniques to maintain an inert environment, such as a nitrogen or argon blanket.
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Reaction Vessel: Ensure all reactions are conducted in appropriate, sealed glassware within the fume hood.
Spill Management and Disposal
Prompt and correct response to a spill is critical to preventing exposure and environmental contamination.
Spill Response
-
Evacuate: In the case of a significant spill, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, labeled hazardous waste container.
Waste Disposal Plan
As a fluorinated organic compound, waste must be handled as halogenated organic waste.
-
Segregation: Do not mix with non-halogenated waste streams.[4]
-
Containerization: Collect all waste containing Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate in a clearly labeled, sealed container designated for halogenated organic waste.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate.
Summary of Safety Information
| Hazard Classification | GHS Code | Personal Protective Equipment (PPE) and Handling Procedures |
| Harmful if swallowed | H302 | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention. |
| Causes skin irritation | H315 | Wear butyl or neoprene gloves and a lab coat. Avoid contact with skin. In case of contact, wash thoroughly. |
| Causes serious eye irritation | H319 | Wear chemical splash goggles. Use a face shield for high splash risk. In case of contact, rinse cautiously with water for several minutes. |
| Harmful if inhaled | H332 | Handle in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator. |
References
-
Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate Product Page. Generic Chemical Supplier. [Link]
-
Globally Harmonised System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]
-
Liquid Waste Disposal. Chimactiv - AgroParisTech. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
